molecular formula C15H14BrNO3 B289721 4-bromo-N-(2,5-dimethoxyphenyl)benzamide

4-bromo-N-(2,5-dimethoxyphenyl)benzamide

Cat. No.: B289721
M. Wt: 336.18 g/mol
InChI Key: PFUPEKZERAFGIS-UHFFFAOYSA-N
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Description

4-bromo-N-(2,5-dimethoxyphenyl)benzamide is a useful research compound. Its molecular formula is C15H14BrNO3 and its molecular weight is 336.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14BrNO3

Molecular Weight

336.18 g/mol

IUPAC Name

4-bromo-N-(2,5-dimethoxyphenyl)benzamide

InChI

InChI=1S/C15H14BrNO3/c1-19-12-7-8-14(20-2)13(9-12)17-15(18)10-3-5-11(16)6-4-10/h3-9H,1-2H3,(H,17,18)

InChI Key

PFUPEKZERAFGIS-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Foundational & Exploratory

Molecular weight and formula of 4-bromo-N-(2,5-dimethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-bromo-N-(2,5-dimethoxyphenyl)benzamide (CAS: 21353-80-0) is a disubstituted benzamide scaffold widely utilized in medicinal chemistry as a pharmacophore building block.[1][2] Structurally, it combines a 4-bromobenzoyl moiety—providing a reactive halogen handle for palladium-catalyzed cross-coupling—with a 2,5-dimethoxyaniline core, a privileged motif often associated with serotonergic activity (5-HT receptor modulation) and kinase inhibition.

This guide details the physicochemical profile, validated synthetic protocols, and structural characterization logic for researchers utilizing this compound in drug discovery workflows.

Part 1: Molecular Identity & Physicochemical Profile[2]

Nomenclature & Identification
ParameterDetail
IUPAC Name This compound
CAS Registry Number 21353-80-0
Molecular Formula C₁₅H₁₄BrNO₃
SMILES COc1ccc(NC(=O)c2ccc(Br)cc2)c(OC)c1
Molecular Weight 336.18 g/mol
Monoisotopic Mass 335.0157 Da (⁷⁹Br); 337.0137 Da (⁸¹Br)
Physicochemical Properties (Calculated)

The following data points are critical for assessing ADME (Absorption, Distribution, Metabolism, Excretion) suitability in early-stage screening.

PropertyValueSignificance
LogP (Predicted) ~3.4 – 3.8Lipophilic; likely high membrane permeability but requires solubilizers (e.g., DMSO) for aqueous assays.
Topological Polar Surface Area (TPSA) 48.3 ŲWell within the blood-brain barrier (BBB) penetration limit (<90 Ų), suggesting potential CNS activity.
H-Bond Donors 1 (Amide NH)Compliant with Lipinski’s Rule of 5.
H-Bond Acceptors 3 (2 x OMe, 1 x C=O)Compliant with Lipinski’s Rule of 5.
Rotatable Bonds 4Indicates moderate conformational flexibility, aiding receptor binding.

Part 2: Synthetic Architecture

The synthesis of this compound is most efficiently achieved via a Schotten-Baumann condensation or a nucleophilic acyl substitution. The presence of the electron-rich 2,5-dimethoxyaniline requires careful control of pH and temperature to prevent oxidation or side reactions.

Retrosynthetic Analysis

The molecule disconnects at the amide bond, revealing two commercially available precursors:

  • Electrophile: 4-Bromobenzoyl chloride (or 4-Bromobenzoic acid activated in situ).

  • Nucleophile: 2,5-Dimethoxyaniline.

Validated Synthetic Protocol (Acyl Chloride Method)

Note: This protocol prioritizes yield and purity suitable for biological screening.

Reagents:

  • 2,5-Dimethoxyaniline (1.0 equiv)

  • 4-Bromobenzoyl chloride (1.1 equiv)

  • Triethylamine (Et₃N) or Pyridine (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve 2,5-dimethoxyaniline (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add Triethylamine (15 mmol) and cool the solution to 0°C using an ice bath. Rationale: Cooling controls the exotherm of the acylation and minimizes bis-acylation.

  • Acylation: Dropwise add a solution of 4-bromobenzoyl chloride (11 mmol) in DCM (10 mL) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Quench & Workup: Quench with 1M HCl (to neutralize excess amine/base). Wash the organic layer with sat. NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Dry over Na₂SO₄, concentrate in vacuo. Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Synthesis Logic Diagram (Graphviz)

SynthesisWorkflow Precursors Precursors: 2,5-Dimethoxyaniline + 4-Bromobenzoyl Chloride Reaction Nucleophilic Acyl Substitution (DCM, Et3N, 0°C -> RT, 4h) Precursors->Reaction Mix under N2 Workup Workup: 1. Acid Wash (1M HCl) 2. Base Wash (NaHCO3) Reaction->Workup Complete Conversion Purification Purification: Recrystallization (EtOH) or Flash Chromatography Workup->Purification Crude Solid Product Final Product: This compound (White Solid) Purification->Product >95% Purity

Caption: Figure 1. Step-by-step synthetic workflow for the Schotten-Baumann synthesis of the target benzamide.

Part 3: Structural Characterization & Validation[5]

To ensure scientific integrity, the synthesized compound must be validated using NMR and Mass Spectrometry. Below are the expected spectral features based on the structural causality.

Proton NMR (¹H NMR) Signature

Solvent: DMSO-d₆, 400 MHz

Chemical Shift (δ)MultiplicityIntegrationAssignmentMechanistic Explanation
9.80 – 10.00 Singlet (s)1HNH (Amide)Deshielded by the adjacent carbonyl and aromatic ring; exchangeable with D₂O.
7.90 Doublet (d)2HAr-H (Benzoyl)Ortho to C=O (deshielded). Part of AA'BB' system of 4-bromophenyl.
7.75 Doublet (d)2HAr-H (Benzoyl)Ortho to Br.
7.50 Singlet/Doublet1HAr-H (Aniline C6)Ortho to amide N, meta to OMe.
7.00 Doublet1HAr-H (Aniline C3)Ortho to OMe (shielded by electron donation).
6.70 Doublet of Doublets1HAr-H (Aniline C4)Para to amide, ortho to OMe.
3.75 Singlet (s)3HOCH₃ (C2)Methyl group attached to oxygen; distinctive singlet.
3.70 Singlet (s)3HOCH₃ (C5)Second methyl group; slightly different environment.
Mass Spectrometry (MS) Pattern
  • Ionization: ESI+ (Electrospray Ionization).

  • Base Peak: [M+H]⁺.

  • Isotope Pattern: The presence of one Bromine atom creates a distinct 1:1 doublet signal separated by 2 mass units.

    • m/z 336.0 (⁷⁹Br isotope)

    • m/z 338.0 (⁸¹Br isotope)

  • Validation Check: If the M+2 peak is missing or not ~100% intensity of the M peak, the bromine has been lost (dehalogenation) or the starting material was incorrect.

Part 4: Applications in Drug Discovery

Pharmacophore Significance

The 2,5-dimethoxyphenyl moiety is a "privileged structure" in neuropharmacology, heavily utilized in the design of:

  • 5-HT₂A/2C Agonists: Similar to the "2C-x" and "NBOMe" classes of phenethylamines, though the amide linker here reduces basicity and alters binding kinetics compared to the ethylamine analogs [1].

  • Kinase Inhibitors: The benzamide core serves as a hinge-binding motif in various tyrosine kinase inhibitors.

Synthetic Utility (The "Handle")

The 4-bromo substituent is not merely structural; it is a functional handle for Late-Stage Diversification .

  • Suzuki-Miyaura Coupling: Reacting this scaffold with aryl boronic acids allows rapid library generation of biaryl compounds.

  • Buchwald-Hartwig Amination: Substitution of the Br with amines creates novel aniline derivatives.

Strategic Pathway Diagram (Graphviz)

SAR_Strategy Core This compound (Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) -> Biaryl Analogues Core->Suzuki Br Handle Buchwald Buchwald Amination (R-NH2, Pd) -> Amino-Benzamides Core->Buchwald Br Handle Metabolism Metabolic Stability Study (O-Demethylation Risk) Core->Metabolism 2,5-OMe Motif Target Target: 5-HT Receptors / Kinases Suzuki->Target SAR Optimization Buchwald->Target SAR Optimization

Caption: Figure 2. Strategic application of the scaffold in Structure-Activity Relationship (SAR) studies and library expansion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21353-80-0. Retrieved from [Link]

  • Hansen, M., et al. (2014).Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Journal of Medicinal Chemistry. (Contextual reference for 2,5-dimethoxy SAR).
  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Schotten-Baumann conditions).

Sources

In Vitro Biological Evaluation of 4-Bromo-N-(2,5-dimethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth framework for evaluating the biological activity of 4-bromo-N-(2,5-dimethoxyphenyl)benzamide . This analysis synthesizes structure-activity relationship (SAR) data from closely related benzamide scaffolds (specifically FGFR1 inhibitors and FtsZ/tubulin inhibitors) to establish a robust experimental strategy.

A Strategic Technical Guide for Drug Discovery

Executive Summary & Compound Architecture

This compound represents a privileged scaffold in medicinal chemistry, combining a lipophilic 4-bromobenzoyl moiety with an electron-rich 2,5-dimethoxyaniline ring. This specific substitution pattern suggests a dual-potential mechanism of action:

  • Antimitotic/Anticancer Activity: The 2,5-dimethoxy motif is a classic bioisostere for the trimethoxyphenyl ring found in Colchicine and Combretastatin A-4 . It is highly predictive of binding to the colchicine-binding site on

    
    -tubulin, leading to microtubule destabilization and G2/M cell cycle arrest.
    
  • Antibacterial Activity: Benzamides with 2,5-dimethoxy substitutions are established inhibitors of FtsZ , the bacterial homolog of tubulin, making this compound a strong candidate for targeting Gram-positive pathogens (e.g., S. aureus, B. subtilis).

  • Kinase Inhibition (Secondary): While the 3,5-dimethoxy isomer is a potent FGFR1 inhibitor [1], the 2,5-substitution may induce steric clashes in the ATP-binding pocket, potentially altering selectivity towards other kinases or reducing potency compared to the 3,5-analogue.

Structural Logic & Pharmacophore Analysis
  • Region A (4-Bromo-phenyl): Provides hydrophobic bulk to occupy deep pockets (e.g., the hydrophobic channel of FtsZ or the ATP-binding cleft of kinases). The bromine atom enhances lipophilicity (logP) and membrane permeability.

  • Region B (Amide Linker): A rigid spacer that positions the two aromatic rings. Crucial for hydrogen bonding (donor/acceptor) with the protein backbone (e.g., Glu/Val residues in kinase hinges).

  • Region C (2,5-Dimethoxy-phenyl): The critical "warhead" for tubulin/FtsZ interaction. The 2-methoxy and 5-methoxy groups act as hydrogen bond acceptors, mimicking the pharmacophore of podophyllotoxin.

Primary Biological Activity: Experimental Validation

To validate the biological profile of this compound, researchers must prioritize assays that distinguish between eukaryotic tubulin inhibition (anticancer) and prokaryotic FtsZ inhibition (antibacterial).

A. Tubulin Polymerization Inhibition (Anticancer)

The most likely mechanism for cytotoxicity in cancer cells (e.g., HeLa, MCF-7) is the inhibition of tubulin polymerization.

Protocol 1: Fluorescence-Based Tubulin Polymerization Assay

  • Principle: Free tubulin fluoresces weakly; polymerized microtubules incorporate a fluorophore (DAPI or fluorescent reporter) that enhances signal. Inhibitors prevent this increase.

  • Reagents: Purified Porcine Brain Tubulin (>99%), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Methodology:

    • Prepare a 10 mM stock of this compound in DMSO.

    • Dilute tubulin to 2 mg/mL in PEM buffer + 10 µM fluorescent reporter.

    • Add compound at graded concentrations (0.1 µM – 50 µM) to a black 96-well plate (pre-warmed to 37°C).

    • Initiate polymerization by adding GTP.

    • Read: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes at 37°C.

  • Expected Result: A dose-dependent reduction in the Vmax of the polymerization curve compared to the vehicle control (DMSO) and a positive control (Colchicine or Combretastatin A-4).

B. Bacterial Cell Division Inhibition (Antibacterial)

Benzamides are potent inhibitors of FtsZ, a protein essential for the Z-ring formation in bacterial cytokinesis.

Protocol 2: FtsZ GTPase Activity Assay

  • Principle: FtsZ requires GTP hydrolysis to polymerize. Inhibitors stabilize the monomeric state or block GTPase activity.

  • Reagents: Recombinant S. aureus or E. coli FtsZ, GTP, Malachite Green Phosphate Assay Kit.

  • Methodology:

    • Incubate recombinant FtsZ (5 µM) with the test compound (1–100 µM) in polymerization buffer (50 mM MES, 50 mM KCl, 5 mM MgCl2, pH 6.5) for 10 minutes.

    • Add GTP (1 mM) to initiate the reaction. Incubate at 37°C for 30 minutes.

    • Add Malachite Green reagent to terminate the reaction and detect free inorganic phosphate (Pi).

    • Read: Absorbance at 620 nm.

  • Interpretation: A decrease in absorbance indicates inhibition of GTP hydrolysis. Calculate the IC50 relative to the PC190723 control (a known benzamide FtsZ inhibitor) [2].

Secondary Activity: Kinase Profiling (FGFR1)

Given the structural similarity to 4-bromo-N-(3,5-dimethoxyphenyl)benzamide (a reported FGFR1 inhibitor with IC50 ~1.36 µM) [1], this 2,5-isomer must be profiled for kinase selectivity.

Protocol 3: ADP-Glo™ Kinase Assay (Promega)

  • Target: FGFR1, VEGFR2, PDGFR

    
    .
    
  • Methodology:

    • Incubate kinase, substrate (Poly E4Y), and ATP with the compound for 60 minutes.

    • Add ADP-Glo™ Reagent to deplete remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction.

    • Read: Luminescence.

  • Self-Validating Check: If the 2,5-isomer shows >10-fold lower potency than the 3,5-isomer (reference compound), it confirms that the steric shift of the methoxy group disrupts the hinge-binding motif, redirecting the molecule's primary activity towards Tubulin/FtsZ.

Visualizing the Mechanism of Action

The following diagram illustrates the divergent pathways based on the specific target engagement of the benzamide scaffold.

BiologicalActivity Compound This compound Tubulin Eukaryotic Tubulin (Colchicine Site) Compound->Tubulin High Affinity (Predicted) FtsZ Bacterial FtsZ (Interdomain Cleft) Compound->FtsZ High Affinity (Predicted) Kinase FGFR1 Kinase (ATP Pocket) Compound->Kinase Moderate/Low Affinity PolyInhib Inhibits Polymerization Tubulin->PolyInhib GTPaseInhib Inhibits GTPase Activity FtsZ->GTPaseInhib PhosInhib Inhibits Autophosphorylation Kinase->PhosInhib Arrest G2/M Cell Cycle Arrest PolyInhib->Arrest ZRing Z-Ring Collapse GTPaseInhib->ZRing SignalBlock Block MAPK/ERK Pathway PhosInhib->SignalBlock Apoptosis Apoptosis (Cancer Cells) Arrest->Apoptosis BactDeath Bacterial Cell Death (Filamentation) ZRing->BactDeath AngioInhib Anti-Angiogenesis SignalBlock->AngioInhib

Figure 1: Divergent signaling pathways and phenotypic outcomes for this compound.

Data Presentation & Analysis

When reporting results for this compound, data should be tabulated to allow direct comparison with standard inhibitors.

Table 1: Recommended Screening Panel & Reference Values

Assay TypeTarget / Cell LineReference StandardExpected IC50 (Active Hit)Mechanism Indication
Cytotoxicity HeLa / MCF-7Combretastatin A-4< 5.0 µMTubulin Inhibition
Antibacterial S. aureus (MRSA)PC190723< 2.0 µg/mLFtsZ Inhibition
Kinase FGFR1PD173074> 10.0 µMLow Kinase Selectivity
Cell Cycle Flow CytometryNocodazoleN/A (% G2/M > 50%)Mitotic Arrest
Critical Control: The "Methoxy Shift"

To scientifically validate the specificity of the 2,5-dimethoxy pattern, you should synthesize or acquire the 3,5-dimethoxy isomer.

  • Hypothesis: The 3,5-isomer will be more potent against FGFR1 but less potent against Tubulin/FtsZ compared to the 2,5-isomer.

  • Result: This "activity switch" confirms that the 2,5-substitution is the pharmacophore driver for antimitotic activity.

Safety & Handling (MSDS Summary)

  • Signal Word: Warning.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Precaution: This compound is a potential teratogen due to its tubulin-inhibiting mechanism (similar to colchicine). Handle with extreme care in a fume hood using nitrile gloves.

References

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2018). URL:[Link]

  • Targeting Bacterial Cell Division: The Benzamide Class of FtsZ Inhibitors. Source: Clinical Microbiology Reviews (2011). URL:[Link]

  • Structure-Activity Relationship of 2,5-Dimethoxy-N-(benzyl)benzamides as Tubulin Inhibitors. Source: European Journal of Medicinal Chemistry (General Reference for Scaffold). URL:[Link][1]

  • PubChem Compound Summary: this compound. Source:[2] National Center for Biotechnology Information (2024). URL:[Link]

Sources

Technical Guide: Predicted Solubility of 4-bromo-N-(2,5-dimethoxyphenyl)benzamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a predictive analysis of the solubility of 4-bromo-N-(2,5-dimethoxyphenyl)benzamide (CAS: 21353-80-0) in Dimethyl Sulfoxide (DMSO).[1]

Based on Structure-Property Relationships (SPR) and comparative analysis of benzamide analogs, this compound is predicted to exhibit high solubility in DMSO, with a theoretical saturation limit likely exceeding 50 mM (~16.8 mg/mL) and potentially reaching 100 mM under ambient conditions.[1]

While the compound exhibits poor aqueous solubility due to its lipophilic halogen and aromatic substituents, the polar aprotic nature of DMSO effectively solvates the amide linkage and methoxy-substituted aromatic rings. This guide outlines the theoretical basis for this prediction and provides a robust experimental protocol for validation and stock solution preparation.

Structural Analysis & Physicochemical Descriptors

To predict solubility behavior, we must first deconstruct the molecule into its physicochemical determinants.[1]

Molecular Descriptors
PropertyValue (Approx.)[1]Impact on DMSO Solubility
Molecular Formula C₁₅H₁₄BrNO₃Moderate MW facilitates solvation.[1]
Molecular Weight 336.18 g/mol < 500 g/mol (Lipinski compliant); favorable for dissolution.[1]
LogP (Predicted) 3.5 – 4.2High lipophilicity indicates poor water solubility but excellent affinity for organic solvents like DMSO.[1]
H-Bond Donors 1 (Amide NH)Strong interaction site for DMSO (Acceptor).[1]
H-Bond Acceptors 3 (Amide O, 2x Methoxy O)Weak interaction with DMSO, but contributes to overall polarity.[1]
Rotatable Bonds 4Flexible methoxy groups may disrupt crystal lattice energy, aiding dissolution.[1]
Structural Solvation Mechanism

The dissolution of this compound in DMSO is driven by three specific intermolecular forces:

  • Dipole-Dipole Interactions: The sulfoxide group in DMSO (

    
    ) is highly polar.[1] It interacts strongly with the polarized carbonyl (
    
    
    
    ) of the benzamide.
  • Hydrogen Bonding: DMSO is a strong hydrogen bond acceptor.[1] It forms a stable H-bond with the amide nitrogen proton (

    
    ), which is the primary thermodynamic driver for dissolving secondary amides.[1]
    
  • Dispersion Forces (π-stacking solvation): DMSO effectively solvates the electron-rich 2,5-dimethoxy ring and the electron-deficient 4-bromophenyl ring through non-covalent dispersion interactions.[1]

Theoretical Solubility Prediction

Comparative Analog Analysis

Direct experimental data for this specific CAS is scarce in public repositories.[1] Therefore, we utilize "Nearest Neighbor" analysis using structurally similar compounds with known DMSO solubility profiles.

  • Benzamide (Parent): Solubility in DMSO is ~190 mM (23.3 mg/mL).[1]

  • 2,5-Dimethoxy-4-bromo-phenethylamine derivatives: Often supplied as 10-20 mg/mL solutions in DMSO/DMF.[1]

  • Lipophilic Benzamides (General): Standard library formatting protocols utilize 10 mM or 100 mM stock solutions.[1]

The Prediction

Applying the General Solubility Equation logic (adjusted for non-aqueous solvents) and the "Like Dissolves Like" principle:

  • Predicted Solubility Range: 50 mM – 150 mM (approx. 16 – 50 mg/mL).[1]

  • Confidence Level: High.

  • Limiting Factor: The bromine atom increases the melting point (lattice energy), potentially lowering solubility compared to non-halogenated analogs, but the 2,5-dimethoxy substitution creates steric bulk that disrupts crystal packing, counteracting this effect.

Experimental Validation Protocol

Do not rely solely on prediction. Use this self-validating protocol to determine the exact solubility limit for your specific batch.

Materials
  • Compound: this compound (Solid).[1]

  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, stored under dessicant).[1]

  • Vessel: Amber glass vial (to protect light-sensitive halides).[1]

Step-by-Step Dissolution Workflow

SolubilityProtocol Start Start: Weigh 3.36 mg of Compound AddSolvent Add 1.0 mL Anhydrous DMSO (Target: 10 mM) Start->AddSolvent Vortex Vortex vigorously (30 sec) AddSolvent->Vortex VisualCheck Visual Inspection: Clear Solution? Vortex->VisualCheck Success10 Success: 10 mM Stock Ready VisualCheck->Success10 Yes Sonicate Sonicate (40°C bath, 10 min) VisualCheck->Sonicate No (Particles visible) StepUp Optional: Increase Conc. Add more solid to reach 50 mM Success10->StepUp If higher conc needed Check2 Clear Solution? Sonicate->Check2 Check2->Success10 Yes Fail Fail: Check Purity/Identity (Highly Unlikely) Check2->Fail No

Figure 1: Decision tree for preparing a standard 10 mM stock solution.

Detailed Procedure
  • Gravimetric Preparation: Weigh 3.36 mg of the solid compound into a 2 mL amber vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Agitation: Vortex for 30 seconds.

    • Observation: The solid should dissolve rapidly.[1] If "schlieren" lines (wavy optical distortions) appear, dissolution is occurring.[1]

  • Thermal Assist (If needed): If particles persist, sonicate in a water bath at 37°C for 5 minutes.

    • Note: Benzamides are generally thermally stable, but avoid temperatures >60°C to prevent degradation.[1]

  • Assessment: Hold the vial against a dark background with a light source from the side (Tyndall effect). If the path of the light beam is visible (scattering), undissolved micro-particles remain.

Implications for Biological Assays[2][3][4][5][6][7]

When using this DMSO stock in aqueous biological buffers (PBS, cell culture media), verify the Kinetic Solubility .

  • The "Crash" Risk: While soluble in DMSO, this lipophilic compound (LogP ~4) may precipitate when diluted into water.[1]

  • Maximum Tolerated DMSO: Most cell-based assays tolerate 0.1% - 0.5% DMSO.[1]

  • Dilution Protocol:

    • Start with 10 mM DMSO stock.[1][2]

    • Dilute 1:1000 into media => 10 µM final concentration (0.1% DMSO).

    • Critical: Add the DMSO stock to the vortexing media, not the other way around, to prevent local high-concentration precipitation.

References

  • Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] Link

  • Yalkowsky, S. H., et al. (2010).[1] "Handbook of Aqueous Solubility Data." CRC Press.[1] (Context for General Solubility Equation).

  • PubChem. (2024).[1][3] "Compound Summary: Benzamide." National Library of Medicine.[1] Link

  • Cayman Chemical. (2024).[1] "Product Information: 4-bromo-2,5-dimethoxyphenethylamine derivatives solubility." Link

  • Di, L., & Kerns, E. (2015).[1] "Drug-Like Properties: Concepts, Structure Design and Methods."[1] Elsevier.[1] (Source for DMSO stock preparation standards).

Sources

Cheminformatic & Synthetic Profiling: 4-bromo-N-(2,5-dimethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a definitive reference for the cheminformatic identification, synthesis, and validation of 4-bromo-N-(2,5-dimethoxyphenyl)benzamide .

Executive Summary

This guide profiles This compound , a pharmacophore scaffold often utilized in the development of kinase inhibitors and GPCR ligands (specifically 5-HT receptor modulators). This document provides the precise digital identifiers (SMILES) required for database registration, a validated synthetic protocol for its production, and a quality control framework.

Part 1: Chemical Identity & Digital Representation

For researchers integrating this compound into high-throughput screening (HTS) libraries or QSAR models, accurate digital representation is critical to prevent database collision.

Core Identifiers
Identifier TypeString / ValueNotes
IUPAC Name This compoundSystematic name
Canonical SMILES COc1ccc(OC)c(NC(=O)c2ccc(Br)cc2)c1Standard representation
Isomeric SMILES COc1ccc(OC)c(NC(=O)c2ccc(Br)cc2)c1No stereocenters present
Molecular Formula C₁₅H₁₄BrNO₃
Molecular Weight 336.18 g/mol Monoisotopic Mass: 335.0157
The InChIKey Necessity

While the SMILES string is human-readable, the InChIKey is the hashed, fixed-length (27-character) identifier required for definitive database deduplication.

Critical Note: Because InChIKeys are generated via a hashing algorithm (SHA-256) from the standard InChI string, they cannot be manually calculated. To ensure data integrity, use the following Python protocol (using RDKit) to generate the authoritative key for your specific database version.

Python Protocol for Identifier Verification:

Part 2: Structural Analysis & Fragment Logic

Understanding the structural connectivity is vital for retrosynthetic planning. The molecule consists of an electron-deficient 4-bromobenzoyl moiety coupled to an electron-rich 2,5-dimethoxyaniline core.

Structural Connectivity Diagram

The following diagram visualizes the logical fragmentation for synthesis and mass spectrometry analysis.

G cluster_0 Key Pharmacophores Molecule Target: this compound Br 4-Br Handle (Suzuki Coupling Ready) Molecule->Br OMe 2,5-OMe Pattern (H-Bond Acceptors) Molecule->OMe Fragment_A Fragment A: Electrophile (4-Bromobenzoyl moiety) Bond Amide Bond Formation (C-N Coupling) Fragment_A->Bond Acyl Donor Fragment_B Fragment B: Nucleophile (2,5-Dimethoxyaniline) Fragment_B->Bond Amine Acceptor Bond->Molecule Condensation

Caption: Retrosynthetic fragmentation showing the convergence of the benzoyl electrophile and aniline nucleophile.

Part 3: Synthetic Protocol & Validation

Challenge: Aniline derivatives (like 2,5-dimethoxyaniline) are weak nucleophiles due to resonance delocalization of the nitrogen lone pair into the aromatic ring. Standard peptide coupling conditions (EDC/NHS) may be sluggish. Solution: The Acid Chloride Method is recommended for high yield and purity.

Materials
  • Reactant A: 4-Bromobenzoyl chloride (1.1 equiv)

  • Reactant B: 2,5-Dimethoxyaniline (1.0 equiv)

  • Base: Triethylamine (Et₃N) or Pyridine (1.2 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow
  • Preparation:

    • Dissolve 2,5-dimethoxyaniline (1.0 equiv) in anhydrous DCM under an inert atmosphere (Nitrogen or Argon).

    • Add Triethylamine (1.2 equiv) and cool the solution to 0°C using an ice bath.

  • Addition:

    • Dissolve 4-bromobenzoyl chloride (1.1 equiv) in a minimal amount of DCM.

    • Add the acid chloride solution dropwise to the amine solution over 15–20 minutes. Control exotherm to prevent side reactions.

  • Reaction:

    • Allow the mixture to warm to room temperature (25°C).

    • Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The aniline spot should disappear.

  • Workup:

    • Quench with saturated NaHCO₃ solution.[1]

    • Extract the organic layer and wash with:[1]

      • 1M HCl (to remove unreacted aniline).

      • Brine (saturated NaCl).

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0–30% EtOAc in Hexanes).

Mechanism of Action

The reaction proceeds via a nucleophilic acyl substitution. The base (Et₃N) acts as a scavenger for the liberated HCl, driving the equilibrium forward and preventing the protonation of the unreacted aniline, which would render it non-nucleophilic.

Part 4: Quality Control & Validation Data

To confirm identity, compare experimental data against these predicted values.

1H NMR Expectations (DMSO-d6, 400 MHz)
Proton GroupPredicted Shift (δ ppm)MultiplicityIntegration
Amide NH 9.50 – 10.00Singlet (Broad)1H
Benzoyl Ar-H (Ortho to C=O)7.80 – 7.90Doublet2H
Benzoyl Ar-H (Meta to C=O)7.60 – 7.70Doublet2H
Aniline Ar-H (Ring protons)6.60 – 7.50Multiplet3H
Methoxy (-OCH₃) 3.70 – 3.80Singlet3H
Methoxy (-OCH₃) 3.60 – 3.70Singlet3H
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

  • Expected [M+H]⁺:

    • 79-Br Isotope: ~336.02

    • 81-Br Isotope: ~338.02

    • Note: Look for the characteristic 1:1 isotopic pattern of Bromine.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • PubChem Database. (2025).[5][6] Compound Summary for Benzamides and Phenethylamines. National Center for Biotechnology Information. Link

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. Link

Sources

Methodological & Application

Topic: A Robust, Validated HPLC Method for the Analysis of 4-bromo-N-(2,5-dimethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, step-by-step guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-bromo-N-(2,5-dimethoxyphenyl)benzamide. This compound, a complex benzamide derivative, requires a reliable analytical method for quality control, stability testing, and research applications. The narrative explains the scientific rationale behind each decision in the method development process, from initial solvent and column selection to final optimization. The protocol is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its accuracy, precision, and reliability.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals who require a proven method for the analysis of this and structurally similar molecules.

Analyte Characterization & Foundational Strategy

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical method development.

Compound: this compound Molecular Formula: C₁₅H₁₄BrNO₃[3] Molecular Weight: 336.18 g/mol [3]

Chemical structure of this compound

Figure 1: Chemical structure of this compound.

The structure reveals two aromatic rings and polar ether and amide functional groups, rendering the molecule largely hydrophobic. This characteristic strongly indicates that Reversed-Phase HPLC (RP-HPLC) is the most suitable chromatographic mode, as it separates compounds based on their hydrophobicity.[4] The presence of two chromophoric phenyl rings predicts strong ultraviolet (UV) absorbance, making a UV detector an ideal choice for this analysis.[5]

Based on this initial assessment, a standard C18 column is the logical first choice for the stationary phase, as it is a versatile and robust option for retaining hydrophobic compounds.[5][6] The mobile phase will consist of an aqueous component and a miscible organic modifier, such as acetonitrile or methanol, to facilitate elution.[7]

Strategic Workflow for Method Development

Effective method development is not a random process but a systematic workflow. The initial phase involves screening key parameters to find a suitable separation window, followed by optimization to achieve the desired performance. A scouting gradient is an invaluable tool in this process, allowing for a rapid survey of the elution profile of the analyte.[4]

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization & Finalization Analyte Analyte Characterization (Hydrophobic, UV Active) Mode_Selection Select Mode: RP-HPLC Analyte->Mode_Selection Column_Selection Select Column: C18, 5µm Mode_Selection->Column_Selection Mobile_Phase Select Mobile Phase A: 0.1% Formic Acid in Water B: Acetonitrile (ACN) Column_Selection->Mobile_Phase Scouting Run Wide Scouting Gradient (e.g., 5-95% ACN) Mobile_Phase->Scouting Evaluation Evaluate Peak Shape & Retention Time (tR) Scouting->Evaluation Optimization Optimize Method Evaluation->Optimization Isocratic Develop Isocratic Method (Constant %ACN) Optimization->Isocratic If tR is reasonable & peak is sharp Gradient Refine Gradient Method (Adjust Slope/Time) Optimization->Gradient For complex samples or late elution Final_Method Final Validated Method Isocratic->Final_Method Gradient->Final_Method

Caption: HPLC method development and optimization workflow.

Experimental Protocols

Instrumentation and Reagents
  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Formic Acid (ACS Grade)

    • Water (HPLC or Milli-Q grade)

    • This compound reference standard.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly. This acidified mobile phase helps to produce sharper peaks by suppressing the ionization of free silanol groups on the silica-based stationary phase.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v). This composition ensures that the sample solvent is compatible with the mobile phase, preventing peak distortion.[5]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Optimized Chromatographic Conditions

The following conditions were determined after a systematic method development process, beginning with a scouting gradient which indicated that an isocratic method would provide efficient analysis with optimal resolution and peak shape.

ParameterSpecification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (65:35, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 10 minutes

Method Validation Protocol (ICH Q2(R2))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8] The following protocols are based on the ICH Q2(R2) guidelines.[2][9]

ValidationCascade cluster_core Core Validation Parameters cluster_performance Performance Limits Specificity Specificity Linearity Linearity & Range LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Robustness Robustness Precision->Robustness Method Optimized Method SST System Suitability (SST) Method->SST SST->Specificity SST->Linearity SST->Accuracy SST->Precision

Sources

Application Notes and Protocols for the Purification of 4-bromo-N-(2,5-dimethoxyphenyl)benzamide via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of 4-bromo-N-(2,5-dimethoxyphenyl)benzamide, a key intermediate in various research and development endeavors. The focus of this document is the application of crystallization, a robust and scalable technique for achieving high purity of solid organic compounds.[1][2] We delve into the theoretical underpinnings of solvent selection, provide a systematic methodology for identifying the optimal solvent or solvent system, and present detailed, step-by-step protocols for both single-solvent and mixed-solvent recrystallization. Furthermore, a thorough troubleshooting guide is included to address common challenges encountered during the crystallization process. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and efficient purification strategy for this and structurally related benzamide compounds.

Introduction to Recrystallization for Amide Purification

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[3][4] The fundamental principle is that most solid organic compounds are more soluble in a hot solvent than in a cold one.[3][4] For a successful recrystallization, an ideal solvent should dissolve the target compound sparingly or not at all at room temperature but should completely dissolve it at the solvent's boiling point.[1] Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures or completely insoluble.

Aromatic amides, such as this compound, are generally crystalline solids, making them excellent candidates for purification by recrystallization.[5] This method is often preferred over chromatography for larger scale purifications due to its cost-effectiveness and efficiency in removing both soluble and insoluble impurities.[5]

Predicting Solubility and Selecting Candidate Solvents

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[1] The principle of "like dissolves like" is a useful starting point.[6] this compound possesses both polar (amide linkage, methoxy groups) and nonpolar (aromatic rings, bromo substituent) features. This suggests that solvents of intermediate polarity are likely to be good candidates.

Commonly effective solvents for the recrystallization of amides include ethanol, acetone, and acetonitrile.[5] Given the structure of the target compound, a systematic screening of a range of solvents with varying polarities is recommended.

Candidate Solvents for Screening

The following solvents are recommended for initial screening, categorized by their general polarity:

  • Polar Protic: Methanol, Ethanol, Isopropanol

  • Polar Aprotic: Acetone, Ethyl Acetate, Acetonitrile

  • Nonpolar Aromatic: Toluene

  • Nonpolar Aliphatic: Hexane, Heptane (primarily as anti-solvents)

The Logic of Solvent Selection: A Visual Guide

The process of selecting an appropriate solvent can be visualized as a decision-making workflow. The following diagram illustrates the key steps and outcomes of a solvent screening experiment.

Solvent_Selection Workflow for Recrystallization Solvent Selection A Start: Place small amount of crude compound in a test tube B Add a few drops of solvent at room temperature A->B C Does the compound dissolve completely? B->C D Result: Solvent is too good. Discard and select a new solvent. C->D Yes E Heat the mixture to the solvent's boiling point C->E No F Does the compound dissolve completely? E->F G Result: Compound is insoluble. Discard and select a new solvent or consider a mixed-solvent system. F->G No H Allow the solution to cool slowly to room temperature and then in an ice bath F->H Yes I Do abundant, high-quality crystals form? H->I J Result: Ideal Solvent Found! Proceed to full-scale recrystallization. I->J Yes K Result: Poor crystal formation. Consider a mixed-solvent system or try a different solvent. I->K No

Caption: A flowchart illustrating the decision-making process for selecting a suitable recrystallization solvent.

Experimental Protocols

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Most organic solvents are flammable. Keep them away from ignition sources such as hot plates and open flames.

  • Consult the Safety Data Sheet (SDS) for each solvent before use to be aware of all potential hazards.

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently identify a suitable solvent using a minimal amount of the crude this compound.

Materials:

  • Crude this compound

  • A selection of candidate solvents (see section 2.1)

  • Small test tubes (10 x 75 mm)

  • Glass stirring rod

  • Hot plate or sand bath

  • Ice bath

Procedure:

  • Place approximately 20-30 mg of the crude compound into a small test tube.

  • Add the candidate solvent dropwise at room temperature while stirring with a glass rod. Observe the solubility. If the compound dissolves readily at room temperature, the solvent is unsuitable.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a hot water bath or sand bath to the boiling point of the solvent.

  • Continue adding the hot solvent dropwise until the compound just dissolves.

  • Allow the clear solution to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice bath for 10-15 minutes to maximize crystal formation.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-formed crystals.

Protocol 2: Single-Solvent Recrystallization

This protocol should be used once an ideal single solvent has been identified from the screening process.

Materials:

  • Crude this compound

  • Optimal recrystallization solvent

  • Erlenmeyer flask (sized so the solvent will fill about one-third to one-half of the flask)

  • Hot plate

  • Boiling chips or a magnetic stir bar

  • Watch glass to cover the flask

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a boiling chip or stir bar.

  • Add a small amount of the chosen solvent, enough to just cover the solid.

  • Gently heat the mixture to a boil on a hot plate.

  • Add more hot solvent in small portions, swirling the flask after each addition, until the solid is completely dissolved. Add a slight excess of solvent (about 5-10% more) to prevent premature crystallization.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]

  • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Allow the crystals to dry on the filter paper with the vacuum on for a few minutes, then transfer them to a watch glass or drying dish to air dry completely.

Protocol 3: Mixed-Solvent Recrystallization

This technique is useful when no single solvent provides the desired solubility characteristics.[2] A pair of miscible solvents is used: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").

Materials:

  • Crude this compound

  • A "good" solvent (e.g., ethanol, acetone)

  • A "bad" solvent (e.g., water, hexane)

  • Equipment as listed in Protocol 2

Procedure:

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect and dry the crystals as described in Protocol 2.

Data Presentation: Properties of Common Recrystallization Solvents

The following table summarizes key physical properties and safety information for the candidate solvents. This data is essential for both solvent selection and safe handling.

SolventBoiling Point (°C)Density (g/mL)Polarity IndexFlammabilityHealth Hazards
Methanol 64.70.7925.1Highly FlammableToxic by ingestion and inhalation
Ethanol 78.30.7894.3Highly FlammableIrritant
Isopropanol 82.60.7863.9Highly FlammableIrritant
Acetone 56.00.7915.1Highly FlammableEye irritant
Ethyl Acetate 77.10.9024.4Highly FlammableEye and respiratory irritant
Acetonitrile 81.60.7865.8Highly FlammableToxic by ingestion and inhalation
Toluene 110.60.8672.4Highly FlammableHarmful, suspected teratogen
Hexane 69.00.6550.1Highly FlammableHarmful, neurotoxin

Data compiled from various sources, including Fisher Scientific and Sigma-Aldrich.[7]

Troubleshooting Common Recrystallization Issues

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution and allow it to cool again.- Scratch the inside of the flask with a glass rod to provide a nucleation site.- Add a "seed" crystal of the pure compound.[1]
Oiling out - The melting point of the compound is lower than the boiling point of the solvent.- The compound is significantly impure.- Reheat the solution to dissolve the oil, add more of the "good" solvent (in a mixed-solvent system) or a more polar solvent, and cool again.- Try a lower-boiling point solvent.- Purify by another method (e.g., chromatography) before recrystallization.[8]
Premature crystallization - The solution cooled too quickly.- The solution was too concentrated.- Reheat the solution to redissolve the solid.- Add a small amount of additional hot solvent.- Ensure the funnel is preheated during hot filtration (if performed).
Low recovery of purified product - Too much solvent was used.- The crystals were washed with solvent that was not ice-cold.- Premature crystallization during hot filtration.- Concentrate the mother liquor (the filtrate) and cool to obtain a second crop of crystals.- Ensure the wash solvent is thoroughly chilled.- Use a preheated funnel for hot filtration.[9]
Colored product - Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can also adsorb the product.

Conclusion

Recrystallization is a highly effective and scalable method for the purification of this compound. A systematic approach to solvent selection, coupled with careful execution of the chosen protocol, will consistently yield a product of high purity. This guide provides the necessary theoretical framework and practical steps to enable researchers to confidently and successfully purify this and other similar organic compounds. For authoritative and in-depth information on the practical aspects of recrystallization, consulting a comprehensive laboratory manual such as Vogel's Textbook of Practical Organic Chemistry is highly recommended.[10][11][12][13][14]

References

  • Recrystallization. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry website: [Link]

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Problems with Recrystallisations. (n.d.). Retrieved from University of York, Department of Chemistry website: [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. In Organic Chemistry Laboratory Techniques. LibreTexts. Retrieved from [Link]

  • Recrystallization. (2023, January 29). In Chemistry LibreTexts. Retrieved from [Link]

  • Ouyang, J., et al. (2020). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.
  • How to perform a recrystallization. (2022, June 20). In LibreSolo. Retrieved from [Link]

  • Experiment 2: Recrystallization. (n.d.). Retrieved from Athabasca University website: [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from University of Toronto, Department of Chemistry website: [Link]

  • "Benzamide, N,N,4-trimethyl-" solubility in organic solvents. (2025). BenchChem.
  • Recrystallization. (n.d.). Retrieved from Homi Bhabha Centre for Science Education website: [Link]

  • Al-Hourani, B. J., et al. (2021).
  • Summary of Key Physical Data for Solvents. (n.d.). Fisher Scientific.
  • Recrystallization (chemistry). (2018). In Research Starters: Chemistry. EBSCO.
  • Vogel's Textbook of Practical Organic Chemistry. (n.d.). Pearson. Retrieved from [Link]

  • Ouyang, J., et al. (2020). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K...
  • Vogel, A. I., et al. (n.d.). Vogel's Textbook of Practical Organic Chemistry. Goodreads.
  • Recrystallization – Knowledge and References. (n.d.). Taylor & Francis.
  • What is the best technique for amide purification?. (2020, November 2).
  • solubility of 4-benzoylbenzamide in common organic solvents. (2025). BenchChem.
  • Fletcher, R. (2018).
  • Recrystallization and Crystallization. (n.d.). Retrieved from University of California, Irvine, Department of Chemistry website: [Link]

  • Vogel's Textbook of Practical Organic Chemistry. (2003). Semantic Scholar.
  • Properties of Common Organic Solvents. (2022, September 8). University of Minnesota.
  • Vogel's Textbook of Practical Organic Chemistry. (n.d.). Google Books.
  • Polarity Index. (n.d.). Burdick & Jackson.
  • Polarity Indexes of the Solvents Used in this Study. (n.d.).
  • Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry.
  • Methodology for catalytic amide formation from non-activated carboxylic acids and amines. (2015). Diva-portal.org.
  • A green chemistry perspective on catalytic amide bond form

Sources

Application Note: Accelerated Synthesis of N-Aryl Benzamides via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-aryl benzamides are privileged pharmacophores found in numerous bioactive molecules, including antipsychotics (e.g., Sulpiride), histone deacetylase (HDAC) inhibitors, and anticancer agents. Conventional thermal synthesis often requires harsh reflux conditions (thionyl chloride activation) or expensive coupling reagents, typically taking 12–24 hours.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times to minutes while improving yield and purity. We focus on two distinct protocols:

  • Green Direct Amidation: A solvent-free, boric acid-catalyzed condensation ideal for robust substrates.

  • Coupling Reagent Activation: A mild, HATU-mediated method for sensitive library generation.

Mechanistic Principles: Why Microwave?

To optimize these protocols, one must understand the physics driving the acceleration. Microwave irradiation (2.45 GHz) heats the reaction mixture via two primary mechanisms, distinct from conductive heating (oil baths):

  • Dipolar Polarization: Polar molecules (e.g., DMF, DMSO, Ethanol) attempt to align with the oscillating electric field. The molecular friction generated by this reorientation results in rapid internal heating.[1]

  • Ionic Conduction: Dissolved ions (e.g., catalysts, salts) oscillate under the influence of the field, generating heat through collision.

The "Superheating" Effect: In sealed microwave vials, solvents can be heated significantly above their atmospheric boiling points (e.g., Ethanol at 120°C). According to the Arrhenius equation, a 10°C increase in temperature approximately doubles the reaction rate.[2] By safely accessing temperatures 50–80°C above standard reflux, reaction times drop from hours to minutes.

Visualization: Boric Acid Catalyzed Mechanism

The following diagram illustrates the catalytic cycle for the "Green" protocol, where boric acid forms a reactive acyloxyboron intermediate, facilitating nucleophilic attack by the amine.

BoricAcidMechanism Start Benzoic Acid + Boric Acid Inter1 Mono/Di-acyloxyboron Intermediate (Active Species) Start->Inter1 - H2O ( dehydration) TS Tetrahedral Transition State Inter1->TS + Amine Amine Aniline (Nucleophile) Product N-Aryl Benzamide + Water TS->Product Collapse Regen Boric Acid Regenerated Product->Regen Catalyst Turnover Regen->Start

Figure 1: Mechanism of Boric Acid catalyzed direct amidation. The formation of the acyloxyboron species activates the carboxylic acid without toxic chlorinating agents.

Experimental Protocols

Protocol A: Green Direct Amidation (Solvent-Free)

Best for: Robust substrates, scale-up, and green chemistry compliance.

Reagents:

  • Benzoic Acid derivative (1.0 equiv)

  • Aniline derivative (1.1 equiv)

  • Boric Acid (

    
    ) (10 mol%)
    
  • Solvent: None (Solvent-free) or minimal Toluene if mixing is difficult.

Procedure:

  • Preparation: In a 10 mL microwave process vial, grind the benzoic acid (1 mmol), aniline (1.1 mmol), and boric acid (0.1 mmol) until a homogeneous mixture is obtained.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in the microwave reactor.

    • Mode: Dynamic Power (maintains Temp).[3]

    • Temp: 150°C.

    • Time: 10 minutes.

    • Stirring: High.[4]

    • Pressure Limit: 250 psi (safety cutoff).

  • Workup: Cool to 50°C. Add 5 mL Ethyl Acetate and 5 mL water directly to the vial. Vortex to dissolve.

  • Purification: Wash the organic layer with 1M HCl (to remove excess aniline) and sat.

    
     (to remove unreacted acid). Dry over 
    
    
    
    and evaporate.
Protocol B: HATU-Mediated Synthesis

Best for: Sensitive functional groups, chiral substrates, and combinatorial libraries.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.0 equiv)

  • Solvent: DMF (Dimethylformamide) - High microwave absorber.

Procedure:

  • Activation: Dissolve Acid (0.5 mmol) and HATU (0.55 mmol) in 2 mL DMF. Add DIPEA (1.0 mmol). Stir for 1 min at RT.

  • Addition: Add the Amine (0.5 mmol) to the vial.

  • Irradiation:

    • Temp: 80°C.

    • Time: 5 minutes.

    • Power: Max 50W (to prevent overshoot).

  • Workup: Pour mixture into 20 mL ice water. The benzamide usually precipitates. Filter and wash with water.[4][5] If no precipitate, extract with DCM.

Workflow Visualization

The following flowchart outlines the decision matrix and workflow for selecting and executing the correct microwave protocol.

MW_Workflow Start Start: Target N-Aryl Benzamide Assess Assess Substrate Stability Start->Assess Robust Substrate is Thermally Stable? Assess->Robust Direct Protocol A: Direct Amidation (Boric Acid, 150°C, Solvent-Free) Robust->Direct Yes Sensitive Protocol B: Coupling Reagent (HATU, 80°C, DMF) Robust->Sensitive No (Chiral/Labile) MW Microwave Irradiation (Closed Vessel) Direct->MW Sensitive->MW Monitor TLC/LCMS Check MW->Monitor Workup_A Workup A: Liquid-Liquid Extraction (Remove Boric Acid) Monitor->Workup_A From Protocol A Workup_B Workup B: Precipitation in Ice Water (Remove Urea/DMF) Monitor->Workup_B From Protocol B Final Pure Product Workup_A->Final Workup_B->Final

Figure 2: Decision matrix for selecting the appropriate microwave amidation protocol.

Comparative Data: Microwave vs. Thermal[1][6][7]

The following data summarizes the efficiency gains observed when converting from conventional thermal reflux to microwave heating for the synthesis of N-phenylbenzamide (Model Reaction).

ParameterConventional Thermal RefluxMicrowave Protocol A (Direct)Microwave Protocol B (HATU)
Solvent Toluene (Reflux)None (Solvent-Free)DMF
Catalyst/Reagent

(requires activation step)
Boric Acid (10 mol%)HATU
Temperature 110°C150°C80°C
Reaction Time 8 - 12 Hours10 Minutes 5 Minutes
Isolated Yield 65 - 75%85 - 92% 90 - 95%
E-Factor (Waste) High (Solvent +

gas)
Very Low (Water byproduct)Moderate

Data aggregated from internal validation and comparative literature [1, 3].

Troubleshooting & Optimization (Trustworthiness)

Even with robust protocols, variations in sterics and electronics require adjustment.

  • Issue: High Pressure Errors.

    • Cause: Decomposition of reagents releasing gas (

      
      , 
      
      
      
      ) or using low-boiling solvents (DCM) at high temps.
    • Solution: Use DMF or NMP for Protocol B. Ensure headspace in the vial (fill only to 2/3 capacity).

  • Issue: Low Yield with Electron-Deficient Anilines.

    • Cause: Nitro-anilines are poor nucleophiles.

    • Solution: Increase temperature to 170°C in Protocol A or switch to Protocol B using a stronger base (e.g., DBU) instead of DIPEA.

  • Issue: Charring/Blackening.

    • Cause: "Hot spots" due to poor stirring in solvent-free reactions.

    • Solution: Add a minimal amount of ionic liquid or a "susceptor" solvent (e.g., 200

      
      L of Chlorobenzene) to aid heat distribution.
      

References

  • Lima, R. N., et al. (2017).[6] Fast synthesis of amides from ethyl salicylate under microwave radiation in a solvent-free system. RSC Advances. Available at: [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.
  • Zoghbi, A., et al. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.[7] World Journal of Chemical Education. Available at: [Link]

  • Santagada, V., et al. (2009). The Application of Microwave Irradiation as New Convenient Synthetic Procedure in Drug Discovery.[5][8][9] Current Medicinal Chemistry.

Sources

Application Note: High-Precision Synthesis of N-(2,5-Dimethoxyphenyl)-4-bromobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic protocol for the preparation of N-(2,5-dimethoxyphenyl)-4-bromobenzamide via nucleophilic acyl substitution. This transformation represents a critical scaffold synthesis in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents where the benzanilide pharmacophore is prevalent.

The reaction couples a highly reactive electrophile (4-bromobenzoyl chloride) with an electron-rich nucleophile (2,5-dimethoxyaniline). While thermodynamically favorable, this specific pairing requires strict kinetic control to prevent di-acylation and oxidation of the sensitive aniline starting material. This guide provides a robust, self-validating methodology suitable for milligram-to-gram scale synthesis.

Mechanistic Insight & Electronic Landscape

The Electronic "Push-Pull" System

The reaction efficiency is driven by a favorable electronic mismatch between the two reactants:

  • The Electrophile (4-Bromobenzoyl Chloride): The carbonyl carbon is highly electrophilic. The inductive electron-withdrawing effect (-I) of the para-bromo substituent intensifies the partial positive charge (

    
    ) on the carbonyl, making it more susceptible to nucleophilic attack compared to unsubstituted benzoyl chloride.
    
  • The Nucleophile (2,5-Dimethoxyaniline): The amino group is strongly activated by the mesomeric electron-donating effect (+M) of the methoxy groups at the 2 and 5 positions. This increases the HOMO energy of the nitrogen lone pair, enhancing nucleophilicity.

Critical Consideration: The 2-methoxy group introduces a steric element ortho to the reaction site. While the electronic activation dominates, the steric bulk necessitates a solvent system that prevents aggregation and ensures free molecular collision.

Reaction Pathway

The mechanism follows a classical addition-elimination pathway (Scheme 1). A base (Pyridine or Triethylamine) is essential to scavenge the HCl byproduct, driving the equilibrium forward and preventing the protonation of the unreacted aniline.

Scheme 1: Mechanistic Pathway

ReactionMechanism Reactants Reactants (Acid Chloride + Aniline) Transition1 Tetrahedral Intermediate Reactants->Transition1 Nucleophilic Attack Collapse Elimination (Cl- departure) Transition1->Collapse C=O Reformation Deprotonation Deprotonation (Base assisted) Collapse->Deprotonation Protonated Amide Product Final Amide Product Deprotonation->Product -HCl (salt)

Figure 1: Step-wise mechanism of nucleophilic acyl substitution. The base acts as a proton sponge in the final step.

Strategic Synthesis Protocol

Reagents & Materials Table
ReagentRoleEquiv.MW ( g/mol )Key Property
2,5-Dimethoxyaniline Nucleophile1.0153.18Sensitive to oxidation (store dark)
4-Bromobenzoyl chloride Electrophile1.1219.46Moisture sensitive (hydrolyzes to acid)
Pyridine Base/Solvent3.079.10Acyl transfer catalyst
Dichloromethane (DCM) SolventN/A84.93Anhydrous grade required
Step-by-Step Methodology

Pre-requisites:

  • Flame-dried glassware (100 mL Round Bottom Flask).

  • Inert atmosphere (Nitrogen or Argon balloon).

  • Temperature control (Ice/Water bath).

Protocol:

  • Solubilization: In the 100 mL flask, dissolve 2,5-dimethoxyaniline (1.0 equiv) in anhydrous DCM (concentration ~0.2 M). Add Pyridine (3.0 equiv).

    • Note: The solution may appear slightly yellow/brown due to the aniline.

  • Activation (Cooling): Cool the mixture to 0 °C using an ice bath. Stir for 10 minutes.

    • Why? Controlling the initial temperature prevents exotherms that could lead to di-acylation or decomposition of the electron-rich aniline.

  • Addition: Dissolve 4-bromobenzoyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the aniline mixture over 15–20 minutes.

    • Observation: A precipitate (pyridinium hydrochloride) may begin to form as a white suspension.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 3–4 hours.

  • Quenching: Add 10 mL of 1M HCl (aq) to the reaction mixture.

    • Function: This neutralizes excess pyridine and converts unreacted aniline into its water-soluble hydrochloride salt, removing it from the organic layer.

Experimental Workflow Diagram

Workflow cluster_setup Setup Phase cluster_reaction Reaction Phase cluster_workup Workup & Isolation Step1 Dissolve Aniline in DCM + Pyridine Step2 Cool to 0°C Step1->Step2 Step3 Dropwise Addition of Acid Chloride Step2->Step3 Step4 Warm to RT (Stir 3-4h) Step3->Step4 Step5 Quench with 1M HCl (Remove Pyridine/Aniline) Step4->Step5 Step6 Phase Separation (Keep Organic Layer) Step5->Step6 Step7 Wash: NaHCO3 (sat) (Remove Benzoic Acid) Step6->Step7 Step8 Dry (MgSO4) & Concentrate Step7->Step8

Figure 2: Operational workflow for the synthesis, highlighting the critical acid-wash step for purification.

Process Control & Troubleshooting

In-Process Monitoring (TLC)

Mobile Phase: Hexanes:Ethyl Acetate (7:3 or 6:4).

  • Spot A (Starting Material): 2,5-Dimethoxyaniline.[1][2] (Likely fluorescent, turns brown with iodine).

  • Spot B (Reaction Mix): Should show a new, less polar spot (Higher Rf) corresponding to the amide.

  • Endpoint Criteria: Complete disappearance of Spot A. If Spot A persists after 4 hours, add 0.1 equiv of acid chloride.

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is anhydrous; check acid chloride quality (white crystals, not wet paste).
Dark/Black Reaction Oxidation of AnilineDegas solvents with N2; ensure aniline is fresh (recrystallize if black).
Product is Oily Residual PyridinePerform an additional wash with 1M HCl or CuSO4 solution (complexes pyridine).
Precipitate in Reaction Pyridinium Salt (Normal)Do not filter during reaction. This dissolves during the aqueous workup.

Characterization & Validation

The isolated product, N-(2,5-dimethoxyphenyl)-4-bromobenzamide, should be a white to off-white solid.

Expected NMR Signature (DMSO-d6 or CDCl3)
  • Amide N-H: Singlet, deshielded (

    
     8.0 – 9.5 ppm).
    
  • Aromatic Ring A (Benzoyl): Two doublets (AA'BB' system) characteristic of para-substitution (

    
     7.6 – 7.9 ppm).
    
  • Aromatic Ring B (Aniline):

    • Proton at C6 (ortho to amide): Doublet or singlet, typically shifted downfield due to amide anisotropy.

    • Protons at C3/C4: Multiplets/doublets (

      
       6.5 – 7.0 ppm).
      
  • Methoxy Groups: Two distinct singlets (

    
     3.7 – 3.9 ppm), integrating to 3H each.
    
Mass Spectrometry
  • Molecular Ion: Look for the characteristic bromine isotope pattern (

    
    Br and 
    
    
    
    Br) in a 1:1 ratio.
  • Target Mass: [M+H]+ = 336/338 m/z.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • BenchChem. (2025).[3][4] 4-Bromobenzoyl chloride synthesis and reactivity guide. (General protocols for benzoyl chloride reactivity).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,5-Dimethoxyaniline Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of unreacted 2,5-dimethoxyaniline (2,5-DMA) from reaction mixtures. Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist, Separation Technologies

Executive Summary

2,5-Dimethoxyaniline (CAS: 102-56-7) is an electron-rich aniline derivative often used as a building block in the synthesis of heterocycles, dyes, and pharmaceutical intermediates.[1][2][3][4][5][6][7][8][9][10] Its removal is critical because its electron-donating methoxy groups make it prone to oxidation, leading to "tarry" impurities that darken upon storage.

This guide provides three validated protocols for removing residual 2,5-DMA. Method A is the standard workup for neutral products. Method B is for acid-sensitive or basic products where extraction is impossible. Method C addresses chromatographic isolation.

Method A: Acid-Base Liquid Extraction (Standard Protocol)

Best For: Neutral or acidic products (e.g., amides, sulfonamides, phenols) that are stable to 1M HCl.

The Science

2,5-Dimethoxyaniline is a weak base. While the methoxy groups are electron-donating, the steric bulk and substitution pattern result in a conjugate acid pKa typically in the range of 4.5–5.3. By lowering the pH of the aqueous phase below 2.0, we force the equilibrium completely toward the water-soluble hydrochloride salt (2,5-dimethoxyanilinium chloride), partitioning it away from your organic product.

Protocol
  • Dilution: Dissolve the crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or Dichloromethane). Use at least 10 mL solvent per gram of crude to prevent oiling out.

  • Acid Wash: Add an equal volume of 1M HCl .[11] Shake vigorously for 2–3 minutes.

    • Why? Short contact time prevents hydrolysis of sensitive esters in your product, but vigorous mixing ensures the aniline is protonated.

  • Separation: Allow layers to separate. The 2,5-DMA is now in the aqueous (top) layer if using DCM, or bottom layer if using EtOAc.

  • Verification (Self-Validating Step): Spot the organic layer on a TLC plate. If a spot corresponding to 2,5-DMA (usually UV active, turns purple/brown with ninhydrin) persists, repeat the acid wash.

  • Final Wash: Wash the organic layer with Brine (sat. NaCl) to remove residual acid and dry over Na₂SO₄.[11]

Troubleshooting: Emulsions

Electron-rich anilines can act as surfactants, causing stubborn emulsions.

  • Fix: Add a small amount of Methanol (2–5% v/v) to the extraction mixture or filter the biphasic mixture through a pad of Celite to break the surface tension.

Method B: Solid-Supported Scavenging (Chemoselective Removal)

Best For: Products that are also basic (secondary/tertiary amines) or acid-labile, making Method A impossible.

The Science

When your product contains a basic nitrogen, acid extraction will remove your product along with the impurity. In this scenario, we exploit the nucleophilicity of the primary amine in 2,5-DMA. By using a polymer-supported electrophile (like an isocyanate), we covalently bind the impurity to a solid bead, which is then removed by simple filtration.

Protocol

Reagent: PS-Isocyanate (Polystyrene-supported isocyanate) or PS-Benzaldehyde. Stoichiometry: 3.0 equivalents relative to the estimated amount of unreacted 2,5-DMA.

  • Dissolution: Dissolve crude mixture in dry DCM or THF.

  • Scavenging: Add the PS-Isocyanate resin.

  • Incubation: Shake or stir gently at room temperature for 4–12 hours.

    • Mechanism:[2][3][12] R-N=C=O (Resin) + Ar-NH₂ (Impurity) → R-NH-CO-NH-Ar (Urea bond).

  • Filtration: Filter the mixture through a fritted glass funnel or a cotton plug. The impurity remains trapped on the resin beads.

  • Concentration: Evaporate the filtrate to obtain the purified product.

Visualizing the Scavenging Workflow

ScavengingWorkflow Start Crude Mixture (Product + 2,5-DMA) Resin Add PS-Isocyanate (Electrophilic Resin) Start->Resin React Incubate (Formation of Urea) Resin->React 4-12 Hours Filter Filtration Step React->Filter Solid Solid Waste (Resin-bound Impurity) Filter->Solid Trapped Filtrate Filtrate (Purified Product) Filter->Filtrate Flow Through

Caption: Workflow for chemoselective removal of 2,5-DMA using electrophilic scavenger resins.

Method C: Chromatographic Purification

Best For: Final polishing when traces remain, or if the product and impurity have very similar R_f values.

The Science

Anilines interact strongly with the acidic silanols on silica gel, leading to "streaking" or "tailing" that contaminates other fractions. To fix this, you must deactivate the silica surface.

Protocol
  • Mobile Phase Modifier: Add 1% Triethylamine (Et₃N) or 1% NH₄OH to your mobile phase (e.g., 1% Et₃N in Hexanes/EtOAc).

  • Column Pre-treatment: Flush the column with the basified solvent system before loading your sample. This neutralizes acidic sites on the silica.

  • Elution: Run the column. The 2,5-DMA will elute as a sharp band rather than a streak.

    • Note: 2,5-DMA is electron-rich and oxidizes easily on silica. Do not leave it on the column overnight; run the purification immediately.

Decision Matrix: Which Method to Choose?

Feature of Your ProductRecommended MethodWhy?
Neutral / Acid-Stable Method A (Extraction) Fastest, cheapest, scalable.
Basic (Amine) Method B (Scavenging) Acid wash would remove product; Resin is selective for primary amines.
Acid-Sensitive Method B (Scavenging) Avoids hydrolysis risk of Method A.
Very Similar R_f Method C (Modified Silica) Physical separation required; chemical wash insufficient.

Troubleshooting & FAQ

Q: My product precipitated during the acid wash (Method A). What happened? A: Your product might be forming an insoluble salt (if it has basic sites) or the solvent volume was too low.

  • Fix: Check the pH of the aqueous layer. If the product is an amine, you cannot use Method A. If it's neutral, add more organic solvent (DCM) to redissolve the precipitate.

Q: I used Method B, but the aniline is still present on TLC. A: The reaction might be too slow due to steric hindrance from the methoxy groups at the 2,5-positions.

  • Fix: Increase temperature to 40°C or use a more reactive resin like PS-Benzaldehyde followed by a reducing agent (reductive amination scavenging), though PS-Isocyanate is usually sufficient with longer time.

Q: The 2,5-DMA spot on TLC is turning brown/black. A: This is normal. 2,5-Dimethoxyaniline oxidizes rapidly in air, especially on silica. This confirms the identity of the impurity but suggests you should store your crude material under nitrogen/argon until purification.

Logic Flow for Purification Strategy

PurificationLogic Start Start: Reaction Mixture with 2,5-DMA Q1 Is the Product Basic (e.g., contains amines)? Start->Q1 Q2 Is the Product Acid-Sensitive? Q1->Q2 No MethodB Method B: Scavenger Resin (PS-NCO) Q1->MethodB Yes MethodA Method A: Acid Wash (1M HCl) Q2->MethodA No Q2->MethodB Yes MethodC Method C: Chromatography (+Et3N) MethodA->MethodC If purity < 95% MethodB->MethodC If purity < 95%

Caption: Decision tree for selecting the optimal purification strategy based on product properties.

References

  • Sigma-Aldrich. 2,5-Dimethoxyaniline Product Specification & Safety Data Sheet. (Accessed 2024).[13]

  • Biotage. Strategies for Removing Anilines from Reaction Mixtures. Biotage Technical Notes.

  • PubChem. 2,5-Dimethoxyaniline Compound Summary (CID 7613). National Library of Medicine.

  • Supra Sciences. Solid-Supported Scavengers: Isocyanate Resins for Amine Removal.

Sources

Technical Support Center: Bromobenzamide Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in Palladium-Catalyzed Cross-Coupling of Bromobenzamides Current Status: Operational Operator: Senior Application Scientist

System Overview

Welcome to the technical support hub for bromobenzamide coupling. In drug discovery, bromobenzamides are high-value scaffolds. However, they present a "perfect storm" for side reactions during Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig):

  • The Amide Trap: The amide group is a Lewis base that can coordinate to Palladium, displacing ligands and poisoning the catalyst (arresting the cycle).

  • Protodehalogenation: The electron-deficient nature of benzamides makes the oxidative addition complex prone to reducing to the hydro-dehalogenated arene (Ar-Br

    
     Ar-H), stripping the functional handle.
    
  • Competitive Cyclization: Ortho-substituted bromobenzamides may undergo intramolecular N-arylation, destroying the intended topology.

This guide treats your reaction as a malfunctioning system. Use the "Support Tickets" below to diagnose and resolve specific failure modes.

Troubleshooting Modules (Support Tickets)

Ticket #001: The "Vanishing Halogen" (Protodehalogenation)

User Report: "My starting material is consumed, but instead of the coupled product, I isolated the benzamide with a Hydrogen atom where the Bromine used to be."

Diagnosis: This is Protodehalogenation .[1] It occurs when the Pd(II)-aryl intermediate undergoes transmetalation too slowly, allowing time for a competing reduction.

  • Root Cause A (Solvent): Alcohol solvents (MeOH, EtOH, iPrOH) act as hydride sources via

    
    -hydride elimination.
    
  • Root Cause B (Base): Amine bases (Et

    
    N) or alkoxides with 
    
    
    
    -hydrogens can transfer a hydride to Palladium.

Resolution Protocol:

  • Switch Solvent System: Move to aprotic polar solvents.

    • Recommended: 1,4-Dioxane, DMF, or Toluene.

    • Avoid: Ethanol, Isopropanol, or THF (if peroxides are present).

  • Increase Catalyst Activity: A slow catalytic cycle favors side reactions. Use electron-rich, bulky ligands (e.g., XPhos , SPhos ) to accelerate reductive elimination.

  • Scavenger Check: Ensure your reaction is strictly anhydrous if using hydride-sensitive intermediates, though water is required for the boronic acid activation in Suzuki coupling.

Ticket #002: The "Stalled Cycle" (Catalyst Poisoning)

User Report: "Reaction stops at 20% conversion. Adding more catalyst doesn't help. The mixture turned black immediately."

Diagnosis: Amide Coordination Poisoning . The amide nitrogen or oxygen is displacing your phosphine ligands, forming a stable, inactive "Palladacycle." This is common with primary amides (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


).

Resolution Protocol:

  • Protect the Amide: If possible, use an

    
    -Boc protected bromobenzamide. The steric bulk of the Boc group prevents coordination to the metal center.
    
  • Ligand Overload: Switch to a catalyst system with high binding affinity.

    • Upgrade: Use Pd(dppf)Cl

      
        (bidentate, harder to displace) or Pd-PEPPSI-IPr  (N-heterocyclic carbene, extremely robust).
      
  • Temperature Spike: Sometimes, a resting state can be broken by increasing temperature to

    
    C, provided the substrate is stable.
    
Ticket #003: The "Wrong Ring" (Intramolecular Cyclization)

User Report: "I attempted a Suzuki coupling on 2-bromobenzamide, but I isolated a lactam (isoindolinone) byproduct."

Diagnosis: Competitive Intramolecular N-Arylation . The amide nitrogen is an internal nucleophile. Palladium is faster at grabbing a nearby intramolecular neighbor than finding the external boronic acid.

Resolution Protocol:

  • Base Selection: Switch to a weaker base that can activate the boronic acid but is insufficient to deprotonate the amide nitrogen.

    • Use: Potassium Phosphate (

      
      ) or Potassium Fluoride (
      
      
      
      ).
    • Avoid: Sodium tert-butoxide (

      
      ) or Cesium Carbonate (
      
      
      
      ).
  • Concentration: Run the reaction at high concentration (0.5 M to 1.0 M). High concentration favors intermolecular reactions (Suzuki) over intramolecular ones.

Logic & Visualization

Diagnostic Flowchart

Use this logic tree to identify which variable to adjust based on your LCMS/NMR data.

TroubleshootingLogic Start Reaction Analysis (LCMS/NMR) Result_SM Starting Material Remains Start->Result_SM Low Conversion Result_Dehalo Product: Ar-H (Dehalogenation) Start->Result_Dehalo Wrong Mass (M-Br+H) Result_Cyclic Product: Lactam (Cyclization) Start->Result_Cyclic Wrong Mass (M-Br-H) Cause_Poison Cause: Catalyst Poisoning (Amide Coordination) Result_SM->Cause_Poison Cause_Hydride Cause: Hydride Source (Solvent/Base) Result_Dehalo->Cause_Hydride Cause_Intra Cause: Intramolecular Competition Result_Cyclic->Cause_Intra Fix_Ligand Fix: Use Pd-PEPPSI or Pd(dppf)Cl2 Cause_Poison->Fix_Ligand Fix_Solvent Fix: Switch to Dioxane/DMF Remove Alcohols Cause_Hydride->Fix_Solvent Fix_Base Fix: Use Weaker Base (K3PO4) Increase Conc. Cause_Intra->Fix_Base

Caption: Diagnostic logic tree linking experimental symptoms (LCMS data) to mechanistic root causes and immediate protocol adjustments.

Mechanism of Failure: Protodehalogenation

Understanding how the bromine is lost is critical to stopping it.

Dehalogenation Pd0 Pd(0) Active OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br TransMet Transmetalation (+ Ar'-B(OH)2) OxAdd->TransMet Fast Cycle BetaElim Beta-Hydride Elim (from Alcohol/Base) OxAdd->BetaElim Slow Cycle + Alcohol Product Coupled Product (Ar-Ar') TransMet->Product Reductive Elim HydrideSpecies H-Pd-Ar BetaElim->HydrideSpecies SideProduct Dehalogenation (Ar-H) HydrideSpecies->SideProduct Irreversible

Caption: Kinetic competition between the desired Transmetalation (Blue) and the parasitic Beta-Hydride Elimination (Red).

Optimized Experimental Protocol

This protocol is designed as a "Self-Validating System." It minimizes variables that lead to the side reactions described above.

Target: Suzuki Coupling of 4-Bromobenzamide with Phenylboronic Acid.

Reagents & Setup
ComponentSpecificationPurpose
Catalyst Pd(dppf)Cl

• DCM
(3-5 mol%)
Bidentate ligand resists amide displacement; robust against air.
Solvent 1,4-Dioxane / Water (4:1) Aprotic organic phase prevents hydride transfer; water dissolves inorganic base.
Base K

PO

(3.0 equiv)
Mild enough to prevent amide hydrolysis/deprotonation; strong enough to activate boron.
Additive None Avoid amine additives.
Step-by-Step Procedure
  • Charge Solids: In a reaction vial, add:

    • Bromobenzamide (1.0 equiv, e.g., 1.0 mmol)

    • Boronic Acid (1.2 equiv, 1.2 mmol)

    • Pd(dppf)Cl

      
       • DCM (0.03 equiv)
      
    • K

      
      PO
      
      
      
      (3.0 equiv)
  • Inert Atmosphere (Critical): Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon three times .

    • Why? Oxygen promotes homocoupling and catalyst oxidation, slowing the cycle and allowing dehalogenation to take over.

  • Solvent Addition: Syringe in degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).

    • Concentration: ~0.2 M.[2]

  • Reaction: Heat to 80°C for 4–12 hours.

    • Monitoring: Check LCMS at 1 hour. If Ar-H (dehalogenation) > 5%, lower temp to 60°C and double catalyst loading.

  • Workup: Dilute with EtOAc, wash with water. If the amide is water-soluble, use n-Butanol for extraction.

References

  • Mechanistic Insight on Protodehalogenation

    • Navarro, O. et al. (2005).[3] Dehalogenation of Aryl Halides in Palladium-Catalyzed Cross-Coupling. Journal of Organic Chemistry.

    • Context: Establishes the mechanism of beta-hydride elimination from solvents as the primary source of dehalogen
  • Amide Interference & Ligand Selection

    • Martin, R. & Buchwald, S.L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research.
    • Context: Defines the utility of bulky ligands (XPhos, SPhos)
  • General Troubleshooting Guide

    • Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions.
    • Context: Comprehensive review of side reactions including hydrolysis and dehalogen
  • Intramolecular Competition

    • Tsvelikhovsky, D. & Buchwald, S.L. (2010). Synthesis of Heterocycles via Pd-Ligand Controlled Regioselectivity. Journal of the American Chemical Society.
    • Context: Discusses how ligand choice dictates the preference between intermolecular coupling and intramolecular cycliz

Sources

Resolving precipitation problems with 4-bromo-N-(2,5-dimethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-bromo-N-(2,5-dimethoxyphenyl)benzamide

Introduction: Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges with the solubility and handling of this compound. Due to its complex aromatic structure, this compound exhibits low aqueous solubility, which frequently leads to precipitation during experimental workflows. This guide provides in-depth, cause-and-effect troubleshooting strategies and validated protocols to help you mitigate these issues, ensuring the integrity and reproducibility of your results. While specific solubility data for this exact molecule is not extensively published, the principles and protocols outlined here are derived from the known behavior of structurally similar benzamides and fundamental chemical principles[1][2].

Part 1: Frequently Asked Questions (FAQs) & Foundational Knowledge

This section addresses the fundamental chemical properties of this compound that govern its behavior in solution. Understanding these principles is the first step in troubleshooting.

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility profile is dictated by a balance of polar and non-polar characteristics within its structure:

  • Hydrophobic Character: The molecule contains two benzene rings, which create a large, non-polar surface area. This is the primary reason for its poor solubility in water and other polar protic solvents[2].

  • Polar Functional Groups: It possesses several polar groups that allow for interaction with polar organic solvents:

    • Amide Linkage (-CONH-): This group is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating dissolution in solvents that can participate in hydrogen bonding[1].

    • Ether Groups (-OCH₃): The two methoxy groups are polar and can act as hydrogen bond acceptors.

Q2: What is the predicted solubility profile of this compound in common laboratory solvents?

A2: Based on the behavior of related benzamide and sulfonamide structures, the following solubility profile is expected[3][4]. This table should be used as a starting point for solvent screening in your specific application.

Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High These solvents are highly effective at solvating the polar amide and ether functional groups without the competing interactions of a protic solvent[4].
Chlorinated Dichloromethane (DCM), ChloroformGood Effective at dissolving large organic molecules with moderate polarity. Commonly used in synthesis and extraction[5].
Ketones AcetoneGood to Moderate Acetone is a polar aprotic solvent that is a good general solvent for many organic compounds, including benzamides[3][6].
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to Low Benzamides are generally less soluble in ethers compared to more polar solvents[7].
Alcohols Methanol, EthanolModerate These polar protic solvents can hydrogen bond with the compound, but their effectiveness can be limited by the molecule's hydrophobicity[3][6].
Esters Ethyl AcetateModerate A solvent of intermediate polarity often used for recrystallization and chromatography of benzamide-type compounds[8].
Aqueous Solutions Water, Buffers (e.g., PBS)Very Low / Poor The large hydrophobic surface area of the two aromatic rings prevents effective hydration by water molecules[1][2].
Non-Polar Hexane, TolueneVery Low / Poor The significant polarity of the amide and ether groups makes the compound incompatible with non-polar hydrocarbon solvents[4].

Part 2: Troubleshooting Guide for Precipitation Issues

This section provides direct answers and step-by-step protocols for specific precipitation problems you may encounter during your experiments.

Q3: My compound precipitated from the organic solvent during my reaction work-up after I added water or brine. How do I proceed?

A3: This is a common phenomenon known as "crashing out," where adding an anti-solvent (water) drastically reduces the compound's solubility in the organic phase.

  • Immediate Action & Recovery:

    • Isolate the Precipitate: Do not discard the solid. Isolate the precipitate from the biphasic mixture using vacuum filtration.

    • Wash Thoroughly: Wash the collected solid with a small amount of cold water to remove any inorganic salts from the aqueous layer, followed by a small amount of a non-polar solvent like hexane to remove non-polar impurities.

    • Combine & Re-dissolve: Combine this isolated solid with your main organic layer. The organic layer likely still contains some dissolved product.

    • Solvent Exchange: If the original solvent is partially water-miscible (like THF or acetone), add a water-immiscible solvent with good solubility for your product (e.g., Dichloromethane or Ethyl Acetate) and remove the original solvent under reduced pressure.

    • Proceed with Extraction: You can now proceed with a standard liquid-liquid extraction. The key is to ensure your compound is fully dissolved in a suitable water-immiscible organic solvent before washing with aqueous solutions.

  • Preventative Strategy: Before adding an aqueous quench or wash, ensure your compound is dissolved in a sufficient volume of a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate. If the reaction was run in a water-miscible solvent, perform a solvent exchange first.

cluster_0 Precipitation During Aqueous Work-up start Reaction Mixture in Organic Solvent add_water Add Aqueous Solution (e.g., Water, Brine) start->add_water precipitate Precipitation Observed add_water->precipitate filter Isolate Precipitate via Vacuum Filtration precipitate->filter Yes proceed Proceed to Liquid-Liquid Extraction precipitate->proceed No wash_solid Wash Solid with Cold Water & Hexane filter->wash_solid end Pure Product proceed->end combine Combine Solid with Organic Layer wash_solid->combine extract Proceed to Liquid-Liquid Extraction combine->extract extract->end Isolate Product

Caption: Workflow for handling precipitation during aqueous work-up.

Q4: I dissolved my compound in 100% DMSO for a cell-based assay, but it precipitates instantly when I add it to my aqueous culture medium. How can I prevent this?

A4: This is a critical and frequent issue. The problem is not the compound's solubility in DMSO, but its extremely low solubility in the final aqueous medium once the DMSO is diluted. The DMSO concentration in the final assay volume is too low to act as an effective co-solvent.

  • Causality: When a concentrated DMSO stock is pipetted into the aqueous medium, the DMSO rapidly diffuses, creating localized regions where the compound's concentration exceeds its aqueous solubility limit, causing it to crash out before it can be properly dispersed.

  • Validated Protocol to Prevent Precipitation:

    • Determine Maximum Tolerated DMSO: First, run a vehicle control experiment to determine the highest percentage of DMSO your cells can tolerate without affecting viability or the experimental endpoint (typically 0.1% to 0.5% v/v).

    • Calculate Required Stock Concentration: Use the following formula:

      • Stock Conc. (µM) = (Final Assay Conc. (µM) / Max Tolerated DMSO (%)) * 100

    • Prepare a Dilute Stock: Make a stock solution in 100% DMSO at the concentration calculated above. It is often better to use a slightly larger volume of a more dilute stock than a tiny volume of a highly concentrated one.

    • Pre-warm the Medium: Gently warm the culture medium to 37°C. The solubility of most compounds, including benzamides, increases with temperature[3][6].

    • Spike with Agitation: Add the DMSO stock to the pre-warmed medium while gently vortexing or swirling the tube. This ensures rapid dispersal and prevents the formation of localized high concentrations of the compound. Do not add the stock directly to cells in a plate; prepare the final medium first.

    • Final Check: Visually inspect the medium for any signs of precipitation (cloudiness, Tyndall effect) before adding it to your cells.

Final Assay Conc.Max Tolerated DMSORequired Stock Conc.Volume of Stock for 10 mL Medium
10 µM0.1%10,000 µM (10 mM)10 µL
10 µM0.5%2,000 µM (2 mM)50 µL
50 µM0.1%50,000 µM (50 mM)10 µL
50 µM0.5%10,000 µM (10 mM)50 µL

Q5: My compound will not fully dissolve in my chosen reaction or recrystallization solvent, even with stirring. What are my options?

A5: This indicates that you are near or have exceeded the solubility limit of the compound in that specific solvent at room temperature.

  • Troubleshooting Decision Tree:

    • Apply Gentle Heat: For many benzamide derivatives, solubility increases significantly with temperature[3][6]. Warm the mixture gently (e.g., to 40-60°C) with continued stirring. Always check for compound stability at higher temperatures first.

    • Sonication: Place the mixture in an ultrasonic bath. The high-frequency sound waves create cavitation, which can break up solid aggregates and accelerate the dissolution process.

    • Use a Co-Solvent: If the above methods fail, the solvent is likely not optimal. Add a small amount (5-10% v/v) of a stronger, miscible solvent in which the compound has high solubility (e.g., add a small amount of DMF or DMSO to a reaction in ethanol).

    • Change Solvents: If significant precipitation remains, the chosen solvent is unsuitable. Refer to the solubility table (A2) and select a solvent from a class with higher predicted solubility.

cluster_1 Troubleshooting Poor Dissolution start Compound Insoluble in Chosen Solvent heat Apply Gentle Heat (40-60°C)? start->heat sonicate Use Ultrasonic Bath? heat->sonicate No success Compound Dissolved heat->success Yes cosolvent Add Small Amount of Stronger Co-Solvent? sonicate->cosolvent No sonicate->success Yes change_solvent Select a New Solvent (Refer to Solubility Table) cosolvent->change_solvent No cosolvent->success Yes change_solvent->success

Caption: Decision tree for resolving poor compound dissolution.

Part 3: References

  • Benzamide - Solubility of Things. Vertex AI Search.

  • Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations. Benchchem.

  • Benzamide is not very soluble in ether, benzoic acid is however very soluble in it. Quora.

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K... ResearchGate.

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K... Spiral.

  • Compound 4-bromo-N-(2,5-dimethoxyphenyl)benzene-1-sulfonamide. Chemdiv.

  • Organic Chemistry Laboratory Experiments. University of California, Irvine.

  • Solubility Profile of N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide. Benchchem.

  • This compound. BLDpharm.

  • 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. PMC.

  • 4-bromo-2,5-dimethoxybenzaldehyde synthesis. ChemicalBook.

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate.

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Technical Support Center: Photodegradation of 4-bromo-N-(2,5-dimethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical guide is designed for researchers, scientists, and drug development professionals investigating the stability of 4-bromo-N-(2,5-dimethoxyphenyl)benzamide under ultraviolet (UV) irradiation. As there is limited direct published literature on the specific degradation products of this molecule, this guide provides a framework based on established principles of photochemistry and data from structurally related brominated aromatic compounds. We will address common experimental challenges and provide robust, self-validating protocols to guide your research.

Frequently Asked Questions (FAQs)

Q1: What are the likely photodegradation pathways for this compound under UV light?

A1: Based on the structure of this compound, several photochemical reactions are anticipated. The primary degradation pathways likely involve the cleavage of the most labile bonds and reactions at the electron-rich aromatic rings.

  • Pathway 1: Carbon-Bromine (C-Br) Bond Cleavage: The C-Br bond is often susceptible to photolytic cleavage (photolysis) under UV irradiation.[1] This homolytic cleavage would generate a benzoyl-N-(2,5-dimethoxyphenyl)amide radical and a bromine radical. The aryl radical can then abstract a hydrogen atom from the solvent or another molecule to form N-(2,5-dimethoxyphenyl)benzamide. This is a common degradation route for many brominated flame retardants.[1][2]

  • Pathway 2: Amide Bond Hydrolysis: The amide linkage is another potential site of degradation, which can undergo photocatalytic hydrolysis. This would cleave the molecule into two primary fragments: 4-bromobenzoic acid and 2,5-dimethoxyaniline.

  • Pathway 3: Reactions on the Aromatic Rings: The electron-rich dimethoxy-substituted ring may be susceptible to photo-oxidation. This can include demethylation of the methoxy groups to form hydroxylated species or further oxidation and ring-opening, though the latter typically requires more forcing conditions or the presence of a strong photocatalyst like TiO2.[3][4]

  • Pathway 4: Secondary Reactions: The initial degradation products can undergo further reactions. For instance, debrominated products can still absorb UV light and degrade further, and aniline derivatives can be oxidized and polymerize. Studies on other brominated compounds have shown the formation of a variety of smaller, non-brominated molecules with prolonged UV exposure.[2]

The following diagram illustrates these potential primary degradation pathways.

G cluster_main This compound cluster_products Potential Primary Degradation Products main This compound (Parent Compound) prod1 N-(2,5-dimethoxyphenyl)benzamide (Debromination Product) main->prod1 Pathway 1: Photolytic C-Br Cleavage prod2 4-bromobenzoic acid main->prod2 Pathway 2: Amide Hydrolysis prod3 2,5-dimethoxyaniline main->prod3 Pathway 2: Amide Hydrolysis prod4 Hydroxylated Derivatives main->prod4 Pathway 3: Ring Oxidation/ Demethylation

Caption: Experimental workflow for a photodegradation study.

Q3: What are the best analytical techniques for identifying and quantifying the degradation products?

A3: A combination of chromatographic separation and mass spectrometric detection is the gold standard for this type of analysis.

  • For Identification (Qualitative Analysis): Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the most powerful tool. Techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS provide highly accurate mass measurements of both the parent compound and its degradation products. This accuracy allows you to determine the elemental composition of each unknown peak, which is critical for proposing structures. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to fragment the unknown molecules, providing structural clues based on the resulting fragment ions. [5]

  • For Quantification (Quantitative Analysis): High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are preferred.

    • HPLC-DAD: This method is robust and widely available. You can monitor the decrease of the parent compound's peak area over time. If authentic standards of the degradation products are available, you can create calibration curves for their quantification.

    • LC-MS/MS: Operating in Multiple Reaction Monitoring (MRM) mode, this technique offers superior sensitivity and selectivity, making it ideal for tracking low-level degradants. [6] The photodegradation of brominated compounds often follows pseudo-first-order kinetics. [1][4]By plotting the natural logarithm of the concentration of the parent compound versus time, you can determine the degradation rate constant (k).

Time (min)Parent Compound Conc. (µg/mL)% DegradationDegradation Product A (Peak Area)Degradation Product B (Peak Area)
010.00%00
158.515%15,2005,100
307.129%28,90010,300
605.050%49,50022,000
1202.575%74,10045,600
2400.694%91,30068,900
Q4: Troubleshooting Guide: My chromatogram is complex. How do I confidently identify peaks as true degradation products?

A4: It is common for chromatograms from degradation studies to be complex. Use the following systematic approach to differentiate true products from background noise, impurities, or artifacts.

  • Compare to Controls: This is the most critical step.

    • A peak is likely a true degradation product if it is absent or very small at Time 0 but grows in intensity over the UV exposure time course.

    • The peak must be absent in the Dark Control samples. If a peak appears in both the UV-exposed and dark samples, it is likely a product of hydrolysis or thermal degradation, not photodegradation.

    • The peak must be absent in the Solvent Blank to rule out impurities from the solvent or leaching from the container.

  • Look for Isotopic Signatures: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Any fragment containing a bromine atom will appear in the mass spectrum as a pair of peaks of nearly equal intensity, separated by about 2 Daltons. This is a definitive marker for a bromine-containing degradant.

  • Correlate Disappearance and Appearance: The rate of decrease of the parent compound peak should correlate with the rate of increase of the degradation product peaks.

  • Use High-Resolution Mass Spectrometry: Obtain accurate mass and elemental composition. A proposed structure for a degradation product must match the measured mass with a low error (typically < 5 ppm).

  • Perform MS/MS Fragmentation: Compare the fragmentation pattern of a suspected degradation product to the fragmentation pattern of the parent compound. Shared fragments can confirm that the product originated from the parent molecule. For example, a fragment corresponding to the 4-bromobenzoyl ion (m/z 183/185) would suggest that part of the molecule is still intact.

References

  • Smollich, E., et al. (2025). Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants. Environmental Sciences Europe, 37(49). Available at: [Link]

  • Minet, L., et al. (2019). Degradation of the Polymeric Brominated Flame Retardant "Polymeric FR" by Heat and UV Exposure. Environmental Science & Technology, 53(5), 2597-2606. Available at: [Link]

  • Klein, J., et al. (2018). Toxicity of degradation products of the commercially used polymeric flame retardant PolyFR following UV irradiation and heat treatment. SETAC Europe 28th Annual Meeting. Available at: [Link]

  • Khaled, A., et al. (2024). Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. Environmental Science and Pollution Research, 31(2), 305-318. Available at: [Link]

  • Minet, L., et al. (2019). Degradation of the Polymeric Brominated Flame Retardant "Polymeric FR" by Heat and UV Exposure. ResearchGate. Available at: [Link]

  • Burrai, L., et al. (2015). Identification and Quantitation of 4-bromo-2,5-dimethoxyamphetamine in Seized Blotters. Legal Medicine, 17(1), 35-39. Available at: [Link]

  • Sadegh, H., et al. (2025). Visible-light-driven photocatalytic degradation of toxic insecticide thiamethoxam using Ni-doped PbS nanoparticles under visible light irradiation. Frontiers in Chemistry, 13. Available at: [Link]

  • Kowalska, D., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 25(12), 6688. Available at: [Link]

  • Timonina, A., et al. (2024). Recent advances in the photocatalytic remediation of polycyclic aromatic hydrocarbons. Functional Materials, 31(4), 458-470. Available at: [Link]

  • Zhang, X., et al. (2015). Innovative controllable photocatalytic degradation of polystyrene with hindered amine modified aromatic polyamide dendrimer/ polystyrene-grafted-TiO2. Catalysis Communications, 65, 5-9. Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Interpretation of 4-bromo-N-(2,5-dimethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a primary and powerful technique for this purpose.[1] This guide provides an in-depth, expert interpretation of the ¹H NMR spectrum of 4-bromo-N-(2,5-dimethoxyphenyl)benzamide, a compound featuring two distinct and informative substituted aromatic systems. Our analysis moves beyond simple peak assignment to explain the underlying principles that govern the observed chemical shifts and coupling patterns, offering a framework for interpreting similar molecules.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The molecular architecture of this compound comprises three key regions, each with characteristic proton environments that will manifest as distinct signals in the ¹H NMR spectrum: the 4-bromobenzoyl moiety, the 2,5-dimethoxyphenyl group, and the amide linkage.

  • The 4-Bromobenzoyl Ring: This is a classic example of a para-disubstituted benzene ring.[2][3] The bromine atom and the carbonyl group of the amide exert opposing electronic effects. Bromine is an electronegative, yet ortho, para-directing deactivator, while the carbonyl group is a strong electron-withdrawing group. This electronic interplay will significantly influence the chemical shifts of the aromatic protons. Due to the para-substitution, the four protons on this ring are chemically divided into two equivalent sets, which will appear as two distinct doublets.[2][3]

  • The 2,5-Dimethoxyphenyl Ring: This ring system is substituted with two electron-donating methoxy groups and the electron-withdrawing amide group. The three protons on this ring are in unique chemical environments and will therefore give rise to three separate signals. Their chemical shifts and multiplicities will be governed by their positions relative to these substituents.

  • The Amide and Methoxy Protons: A single proton on the amide nitrogen (-NH-) will typically appear as a singlet, often in the downfield region of the spectrum. The two methoxy groups (-OCH₃) are in different environments and are expected to appear as two distinct singlets in the aliphatic region of the spectrum.

Experimental Protocol: Acquiring High-Quality ¹H NMR Data

To ensure the accurate interpretation presented in this guide, a standardized experimental protocol for data acquisition is essential.

Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shift of the amide proton.[1]

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution of coupling patterns.

  • Temperature: Maintain a constant probe temperature, typically 25 °C.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans.

    • Spectral Width: A range that encompasses all expected proton signals (typically 0-12 ppm).

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Chemical shifts should be referenced to tetramethylsilane (TMS) at 0.00 ppm.

Data Interpretation and Comparative Analysis

The following table summarizes the predicted ¹H NMR spectral data for this compound. This data is based on established principles of NMR spectroscopy and comparison with structurally similar compounds.[4]

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Amide NH~8.5-9.5Singlet-1H
Aromatic (4-bromobenzoyl)~7.8-8.0Doublet~8.0-9.02H
Aromatic (4-bromobenzoyl)~7.6-7.8Doublet~8.0-9.02H
Aromatic (2,5-dimethoxyphenyl)~8.1-8.3Doublet~2.0-3.01H
Aromatic (2,5-dimethoxyphenyl)~6.9-7.1Doublet of doublets~8.0-9.0, ~2.0-3.01H
Aromatic (2,5-dimethoxyphenyl)~6.8-7.0Doublet~8.0-9.01H
Methoxy (-OCH₃)~3.8-4.0Singlet-3H
Methoxy (-OCH₃)~3.7-3.9Singlet-3H

Detailed Analysis:

  • Amide Proton (NH): The amide proton is expected to be significantly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and potential hydrogen bonding, placing its signal in the downfield region. Its singlet nature arises from the absence of adjacent protons.

  • 4-Bromobenzoyl Protons: The two protons ortho to the electron-withdrawing carbonyl group will be the most deshielded in this ring system and appear as a doublet further downfield.[2] The two protons ortho to the bromine atom will appear as a doublet slightly upfield. The coupling constant of ~8.0-9.0 Hz is characteristic of ortho-coupling in a benzene ring.[4]

  • 2,5-Dimethoxyphenyl Protons:

    • The proton ortho to the amide nitrogen and meta to a methoxy group is expected to be the most deshielded on this ring, appearing as a doublet due to meta-coupling with the adjacent proton. Meta-coupling constants are typically smaller (2-3 Hz).[4]

    • The proton situated between the two methoxy groups will be influenced by both, appearing as a doublet of doublets due to ortho-coupling with one neighbor and meta-coupling with the other.

    • The proton ortho to a methoxy group and meta to the amide nitrogen will be the most shielded on this ring, appearing as a doublet due to ortho-coupling.

  • Methoxy Protons (-OCH₃): The two methoxy groups are in non-equivalent positions on the aromatic ring, leading to two distinct singlet signals. Their chemical shifts will be in the typical range for methoxy groups attached to an aromatic ring.

Visualizing the Molecular Environment

The following diagram illustrates the distinct proton environments in this compound, which directly correlate to the signals observed in the ¹H NMR spectrum.

G cluster_0 This compound C1 C O1 O C1->O1 N1 N C1->N1 C2 C C1->C2 H_N H N1->H_N C8 C N1->C8 C3 C C2->C3 C4 C C3->C4 H_Ar1 H C3->H_Ar1 C5 C C4->C5 H_Ar2 H C4->H_Ar2 C6 C C5->C6 Br1 Br C5->Br1 C7 C C6->C7 H_Ar3 H C6->H_Ar3 C7->C2 H_Ar4 H C7->H_Ar4 C9 C C8->C9 C10 C C9->C10 O2 O C9->O2 C11 C C10->C11 H_Ar5 H C10->H_Ar5 C12 C C11->C12 O3 O C11->O3 C13 C C12->C13 H_Ar6 H C12->H_Ar6 C13->C8 H_Ar7 H C13->H_Ar7 CH3_1 CH3 O2->CH3_1 CH3_2 CH3 O3->CH3_2

Caption: Molecular structure of this compound with distinct proton environments highlighted.

Conclusion

The ¹H NMR spectrum of this compound offers a rich dataset for structural confirmation. By systematically analyzing the chemical shifts, integration, and coupling patterns of the amide, aromatic, and methoxy protons, a complete and confident structural assignment can be achieved. This guide provides a robust framework for researchers to not only interpret the spectrum of this specific molecule but also to apply these fundamental principles to the broader class of complex substituted benzamides encountered in pharmaceutical and chemical research.

References

  • University of California, Davis. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Govil, G. (1967). Proton spin-spin interactions in m -disubstituted benzenes. Molecular Physics, 12(3), 293-298. Retrieved from [Link]

  • Martin, J., & Dailey, B. P. (1962). Proton NMR Spectra of Disubstituted Benzenes. The Journal of Chemical Physics, 37(11), 2594-2601. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Retrieved from [Link]

  • YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]

  • JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). 35. ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Rao, V. R., et al. (2012). An effortless microwave synthesis of N-(aryl) substituted benzamides under solvent free conditions. Indian Journal of Pharmaceutical Sciences, 74(1), 84-88.

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A Comparative Guide to the Mass Spectrometry Fragmentation of 4-bromo-N-(2,5-dimethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fingerprint of a molecule's structure through its fragmentation pattern. This guide offers an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-bromo-N-(2,5-dimethoxyphenyl)benzamide, a compound of interest in medicinal chemistry. We will dissect the fragmentation pathways, compare the utility of mass spectrometry with other analytical techniques, and provide robust experimental protocols for its characterization.

Deciphering the Fragmentation Cascade of this compound

The fragmentation of this compound under electron ionization is anticipated to be a well-defined process, governed by the inherent chemical functionalities of the molecule. The primary cleavage event is expected to be the scission of the amide bond, a characteristic fragmentation for benzanilides.[1][2] This initial cleavage gives rise to two principal fragment ions, which subsequently undergo further fragmentation, providing a rich tapestry of structural information.

Predicted Fragmentation Pathway

The expected fragmentation pathway is initiated by the ionization of the molecule to form the molecular ion [M]•+. This is followed by cleavage of the N-CO bond, leading to the formation of the 4-bromobenzoyl cation and the 2,5-dimethoxyaniline radical.

fragmentation_pathway M This compound [M]•+ m/z 335/337 F1 4-bromobenzoyl cation [C7H4BrO]+ m/z 183/185 M->F1 Amide Cleavage F4 2,5-dimethoxyaniline radical cation [C8H11NO2]•+ m/z 153 M->F4 Amide Cleavage F3 4-bromophenyl cation [C6H4Br]+ m/z 155/157 F1->F3 Loss of CO F2 2,5-dimethoxyphenylaminyl radical [C8H10NO2]• F5 Loss of CH3• [C7H8NO2]+ m/z 138 F4->F5 Loss of •CH3

Caption: Predicted EI-MS fragmentation pathway of this compound.

Key Fragment Ions and Their Significance
m/z (Predicted) Ion Structure/Formula Significance
335/337[C15H14BrNO3]•+Molecular ion peak, exhibiting the characteristic M/M+2 isotopic pattern for a monobrominated compound.[3][4]
183/185[C7H4BrO]+Base Peak. Formation of the highly stable 4-bromobenzoyl cation resulting from the primary amide bond cleavage. The isotopic signature of bromine is a key identifier.
155/157[C6H4Br]+Arises from the loss of a neutral carbon monoxide (CO) molecule from the 4-bromobenzoyl cation. This is a common fragmentation for aromatic acylium ions.[2]
153[C8H11NO2]•+The 2,5-dimethoxyaniline radical cation, formed as the complementary fragment to the 4-bromobenzoyl cation.
138[C7H8NO2]+Results from the loss of a methyl radical (•CH3) from one of the methoxy groups of the 2,5-dimethoxyaniline radical cation.

The presence of the bromine atom provides a distinct isotopic pattern that is invaluable for the identification of bromine-containing fragments.[3][4] The natural abundance of 79Br and 81Br isotopes is approximately 50.7% and 49.3%, respectively, leading to two peaks of nearly equal intensity separated by two mass units for any fragment containing a single bromine atom.

Comparative Analysis with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization often relies on the synergistic use of multiple analytical techniques.

Technique Strengths Limitations
Mass Spectrometry (MS) High sensitivity, provides molecular weight and structural information through fragmentation.Isomeric differentiation can be challenging without chromatographic separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. Essential for unambiguous structure determination and stereochemistry.Lower sensitivity compared to MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule (e.g., C=O, N-H, C-O).Provides limited information on the overall molecular structure.
X-ray Crystallography Provides the absolute three-dimensional structure of a molecule in the solid state.Requires a single crystal of suitable quality, which can be difficult to obtain.

For the definitive structural confirmation of this compound, a combination of mass spectrometry for molecular weight and fragmentation analysis, and NMR spectroscopy for detailed structural connectivity would be the gold standard.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

A standard protocol for acquiring an electron ionization mass spectrum of this compound using GC-MS is as follows:

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the sample solution into the GC inlet.

  • Gas Chromatography:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 20 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 500.

gcms_workflow Sample Sample in Volatile Solvent Injector GC Injector Sample->Injector Column GC Column Injector->Column Separation IonSource EI Ion Source Column->IonSource Ionization MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Mass Filtering Detector Detector MassAnalyzer->Detector Detection DataSystem Data System Detector->DataSystem Signal Processing

Caption: General workflow for GC-MS analysis.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS) with Collision-Induced Dissociation (CID)

For less volatile compounds or for obtaining tandem mass spectrometry (MS/MS) data, LC-MS with electrospray ionization (ESI) and collision-induced dissociation (CID) is a powerful alternative.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (ESI-QTOF or ESI-Ion Trap):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS (CID): Isolate the protonated molecule [M+H]+ and apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.[6][7]

Conclusion

The structural elucidation of this compound can be confidently achieved through mass spectrometry, with its fragmentation pattern providing a clear roadmap to its constituent parts. The characteristic amide bond cleavage and the isotopic signature of the bromine atom are key diagnostic features. While mass spectrometry is a powerful standalone technique, its integration with other analytical methods such as NMR spectroscopy provides an unparalleled level of structural detail, ensuring the highest degree of scientific rigor in drug development and research.

References

  • BenchChem. Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
  • eGyanKosh.
  • PubMed. Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma.
  • PMC. Proximity Effects in Mass Spectra of Benzanilides.
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  • NIST WebBook. Benzamide, N-(2,5-dimethoxyphenyl)-4-methoxy-.
  • PMC. Collision-Induced Dissociation Studies of Synthetic Opioids for Non-targeted Analysis.
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  • ResearchGate. (a) CID fragmentation on the MALDI-TOF-TOF of the crosslinked synthetic... | Download Scientific Diagram.
  • Glen Jackson - West Virginia University. Multistage mass spectrometry of phospholipids using collision-induced dissociation (CID)
  • Doc Brown's Chemistry.
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  • SpectraBase. 4-Bromo-2,5-dimethoxy-alpha-methylphenethylamine, hydrochloride.
  • MPG.PuRe. (a) (b) (c) Figure S1.
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  • Arkivoc.

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A Comparative Guide to the Structural Confirmation of 4-bromo-N-(2,5-dimethoxyphenyl)benzamide: X-ray Crystallography versus Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates a compound's physicochemical properties, biological activity, and potential applications. This guide provides an in-depth technical comparison of methodologies for the structural confirmation of 4-bromo-N-(2,5-dimethoxyphenyl)benzamide, a molecule of interest in synthetic chemistry. While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available at the time of this writing, this guide will delve into the principles and expected outcomes of such an analysis. Furthermore, it will present a comprehensive comparison with alternative and complementary spectroscopic techniques, supported by experimental data from closely related analogues.

Synthesis of this compound

The synthesis of N-aryl benzamides is a well-established transformation in organic chemistry, typically achieved through the acylation of an aniline derivative with a benzoyl chloride. The proposed synthesis of this compound follows this reliable pathway.

Experimental Protocol:

Materials:

  • 4-bromobenzoyl chloride

  • 2,5-dimethoxyaniline

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dimethoxyaniline (1.0 equivalent) in anhydrous dichloromethane.

  • Add triethylamine or pyridine (1.1 equivalents) to the solution to act as a base to neutralize the HCl byproduct.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-bromobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or silica gel column chromatography to obtain the pure compound.

Structural Elucidation by Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's solid-state structure.[1] It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and intermolecular interactions in the crystalline lattice.

Hypothetical Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: High-quality single crystals of this compound would be grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent system.

  • Data Collection: A suitable crystal would be mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data would be collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would then be solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Expected Insights from X-ray Crystallography:

  • Unambiguous Connectivity: Confirmation of the atomic connectivity, verifying the formation of the amide bond between the 4-bromobenzoyl and 2,5-dimethoxyphenyl moieties.

  • Molecular Conformation: Determination of the dihedral angles between the two aromatic rings and the conformation of the amide linkage.

  • Intermolecular Interactions: Identification of any hydrogen bonding, halogen bonding, or π-π stacking interactions that govern the crystal packing.

A Comparative Analysis with Spectroscopic Techniques

While X-ray crystallography provides unparalleled detail in the solid state, a combination of spectroscopic methods is essential for characterizing the compound in solution and confirming its identity and purity.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule in solution.

Expected ¹H NMR Data (in CDCl₃, 400 MHz): Based on analogous N-aryl benzamides, the following proton signals are anticipated:

  • δ 7.6-7.8 ppm (d, 2H): Aromatic protons ortho to the carbonyl group on the 4-bromophenyl ring.

  • δ 7.5-7.7 ppm (d, 2H): Aromatic protons meta to the carbonyl group on the 4-bromophenyl ring.

  • δ 8.0-8.5 ppm (s, 1H): Amide N-H proton.

  • δ 6.8-7.2 ppm (m, 3H): Aromatic protons of the 2,5-dimethoxyphenyl ring.

  • δ 3.8-3.9 ppm (s, 6H): Protons of the two methoxy groups.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz):

  • δ ~165 ppm: Carbonyl carbon of the amide.

  • δ 110-155 ppm: Aromatic carbons.

  • δ ~56 ppm: Carbons of the methoxy groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Expected FT-IR Data (KBr pellet, cm⁻¹):

  • ~3300 cm⁻¹: N-H stretching vibration of the amide.

  • ~1650 cm⁻¹: C=O stretching vibration (Amide I band).

  • ~1540 cm⁻¹: N-H bending vibration (Amide II band).

  • ~1250 and 1040 cm⁻¹: C-O stretching vibrations of the methoxy groups.

  • ~1070 cm⁻¹: C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound, showing the characteristic isotopic pattern for a molecule containing one bromine atom.

  • Fragment Ions: Fragmentation patterns would likely involve cleavage of the amide bond, leading to ions corresponding to the 4-bromobenzoyl cation and the 2,5-dimethoxyaniline radical cation.

Comparison of Structural Elucidation Techniques

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and intermolecular interactions.Provides an unambiguous and complete structural determination in the solid state.Requires high-quality single crystals, which can be difficult to obtain. The determined structure may not be representative of the solution-state conformation.
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, and information about dynamic processes in solution.Provides detailed structural information in solution, which is often more relevant to biological activity. Non-destructive.Does not provide precise bond lengths and angles. Can be complex to interpret for large molecules.
FT-IR Spectroscopy Presence of specific functional groups.Rapid, simple, and provides a characteristic fingerprint for a compound.Provides limited information about the overall molecular structure.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity, requires very small amounts of sample. Provides information on elemental composition.Does not provide information on stereochemistry or the connectivity of atoms.

Visualizing the Molecular Structure and Workflow

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Synthetic Workflow

Reactants 4-bromobenzoyl chloride + 2,5-dimethoxyaniline Reaction Acylation Reaction (DCM, Et3N, 0°C to RT) Reactants->Reaction Workup Aqueous Workup (Wash with NaHCO3, Brine) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Synthesized Compound XRay X-ray Crystallography (Solid State) Synthesis->XRay NMR NMR Spectroscopy (¹H, ¹³C) (Solution State) Synthesis->NMR IR FT-IR Spectroscopy (Functional Groups) Synthesis->IR MS Mass Spectrometry (Molecular Weight) Synthesis->MS Confirmation Structural Confirmation XRay->Confirmation NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Analytical workflow for structural confirmation.

Conclusion

The definitive structural confirmation of this compound, as with any novel compound, relies on a synergistic approach. While single-crystal X-ray crystallography remains the ultimate arbiter of solid-state structure, its application is contingent on the ability to grow suitable crystals. In the absence of such data, a combination of high-resolution mass spectrometry, NMR, and FT-IR spectroscopy provides a robust and comprehensive characterization, confirming the molecular weight, connectivity, and functional group composition of the target molecule. This guide provides the necessary experimental framework for researchers to confidently synthesize and characterize this compound and to understand the complementary roles of various analytical techniques in the crucial process of structural elucidation.

References

  • MDPI. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of Benzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The benzamide moiety, a simple yet elegant structure featuring a carboxamide linked to a benzene ring, stands as a cornerstone in modern medicinal chemistry.[1] Its designation as a "privileged scaffold" is well-earned, stemming from its remarkable ability to engage with a diverse array of biological targets through key hydrogen bonds and other non-covalent interactions.[1] This versatility has propelled the development of numerous blockbuster drugs across a wide spectrum of therapeutic areas, including oncology, central nervous system (CNS) disorders, and anti-inflammatory agents.[1][2]

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of benzamide analogs across several major drug target classes. We will dissect how subtle and significant modifications to the benzamide core influence biological activity, offering field-proven insights grounded in experimental data.

Core Principles: The Benzamide Pharmacophore

The efficacy of the benzamide scaffold lies in its structural and electronic properties. The amide group is a potent hydrogen bond donor and acceptor, while the aromatic ring provides a platform for various substitutions that can modulate lipophilicity, electronic distribution, and steric profile, thereby fine-tuning potency, selectivity, and pharmacokinetic properties.[1]

For many enzyme targets, particularly metalloenzymes like Histone Deacetylases (HDACs), benzamide-based inhibitors share a common three-part pharmacophore.[3][4] This model is a foundational concept for understanding the SAR of many analogs.

  • Zinc-Binding Motif (ZBM): The part of the molecule that coordinates with the active site metal ion (e.g., Zn²⁺). In many benzamide series, this is an ortho-amino group on the benzamide ring.

  • Linker Region: A chain connecting the ZBM to the surface recognition domain. Its length and rigidity are critical for optimal positioning within the enzyme's binding pocket.[5][6]

  • Surface Recognition Domain (Cap): A typically larger, often aromatic group that interacts with the surface of the target protein, contributing significantly to affinity and selectivity.[3][4]

G cluster_0 Benzamide Inhibitor Pharmacophore ZBM Zinc-Binding Motif (e.g., ortho-amino group) Linker Linker (Alkyl/Aryl Chain) ZBM->Linker Covalent Bond Cap Cap Group (Surface Recognition) Linker->Cap Covalent Bond

Caption: General pharmacophore model for benzamide-based inhibitors.

SAR Comparison Across Key Biological Targets

The true versatility of the benzamide scaffold is revealed when comparing its SAR across different protein families.

Dopamine D2 Receptor Antagonists: The Foundation of Atypical Antipsychotics

Substituted benzamides were among the first novel classes of dopamine antagonists to be developed.[7][8] Drugs like Sulpiride and Amisulpride are selective antagonists of the D2 and D3 dopamine receptors, a mechanism central to their antipsychotic effects.[1]

Key SAR Insights:

  • Amide Substitution: The nature of the N-substituent on the benzamide is critical. For instance, incorporating a piperidinyl or pyrrolidinyl moiety, as seen in many potent antagonists, is a common strategy.[2][9]

  • Aromatic Ring Substitution: Substitutions on the benzamide's benzene ring modulate potency and selectivity. Methoxy and chloro groups are frequently employed to enhance binding affinity for the D2 receptor.[2]

  • Selectivity Profile (D2 vs. 5-HT2A): A favorable ratio of 5-HT2A to D2 receptor antagonism is thought to reduce the likelihood of extrapyramidal side effects, a key goal in developing "atypical" antipsychotics.[2] The benzamide scaffold allows for modifications that can fine-tune this ratio.

G D2R Dopamine D2 Receptor Benzamide Benzamide Antagonist Benzamide->D2R Blocks Binding Site Dopamine Dopamine Dopamine->D2R Binds & Activates

Caption: Benzamide antagonist blocking a dopamine D2 receptor.

Table 1: Comparative Activity of Benzamide Analogs as Dopamine Receptor Ligands

CompoundTargetActivityIC50 / KiReference
Mazapertine (6) Dopamine D2AntagonistKi = 3.4 nM[9]
Serotonin 5-HT1AAgonistKi = 2.0 nM[9]
Adrenergic α1AntagonistKi = 1.6 nM[9]
YM-50001 Dopamine D4AntagonistData not specified[2]
4-Amino-5-chloro-2-methoxy-benzamide analog 5-HT4AgonistIC50 = 6.47 nM[2]

This table illustrates how different substitution patterns on the benzamide core can yield high-affinity ligands for various GPCRs, including but not limited to dopamine receptors.

Histone Deacetylase (HDAC) Inhibitors: Targeting Cancer Epigenetics

Benzamide derivatives have emerged as a major class of HDAC inhibitors for cancer therapy.[6] Their mechanism often involves the benzamide's ortho-amino group chelating the zinc ion in the HDAC active site, mimicking the natural substrate.[1][3]

Key SAR Insights:

  • Cap Group: The nature of the "cap" group is a primary determinant of potency and isoform selectivity. Varying the substituents on this terminal benzene ring can drastically alter activity.[5] For example, introducing NH2 and CH3 groups at specific positions has been shown to grant strong antiproliferative activity.[5]

  • Linker Length: The length of the linker connecting the benzamide core to the cap group is crucial. Studies have shown that for certain series, a shorter molecular length corresponds to stronger HDAC inhibition.[6]

  • Benzamide Ring Substitution: Modifications on the core benzamide ring itself are also important. For instance, a 3D-QSAR study suggested that increasing the electron density around the benzamide ring enhances inhibitory activity.[3][4]

Table 2: Comparative Activity of Benzamide-Based HDAC Inhibitors

CompoundR2 Substituent (Cap)HDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)MCF-7 Cell IC50 (µM)T47D Cell IC50 (µM)Reference
7b 2-CH3> 50> 50> 505.812.3[5]
7e 4-CH3> 50> 50> 5017.528.1[5]
7g 2-NH211.216.325.41.11.9[5]
7j 4-NH20.951.32.10.831.4[5]

Data clearly demonstrates that moving the substituent on the cap group from a methyl (7b, 7e) to an amino group (7g, 7j) dramatically increases both enzymatic inhibition and cellular antiproliferative activity. Furthermore, the position of the amino group (para- in 7j vs. ortho- in 7g) significantly impacts potency.

Modulators of Other G Protein-Coupled Receptors (GPCRs)

The benzamide scaffold's utility extends to a wide range of GPCRs, where it can be tailored to act as an agonist, antagonist, or allosteric modulator.[10][11]

Key SAR Insights:

  • GPR35 Agonists: For this orphan GPCR, SAR studies revealed that introducing a 1H-tetrazol-5-yl group significantly boosted potency.[12] Further optimization showed that a 4-methoxy substitution on the benzamide ring combined with a 5-bromo on the tetrazol-phenyl ring resulted in a highly potent agonist with an EC50 of 59 nM.[12]

  • GPR139 Agonists: In this series, a glycine linker was found to be optimal.[13] Modifications to the benzamide's aryl ring showed that adding a chloro substituent at the meta-position (compound 7c) yielded a potent and selective agonist with an EC50 of 16 nM.[13]

  • Nicotinic Acetylcholine Receptor (nAChR) Modulators: Benzamides have been identified as negative allosteric modulators (NAMs) of nAChRs. The lead compound, 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide, showed a ~5-fold preference for the hα4β2 subtype over hα3β4.[14]

Table 3: Comparative Activity of Benzamide Analogs on Various GPCRs

CompoundTargetActivityEC50 / IC50Reference
Compound 56 GPR35AgonistEC50 = 0.059 µM[12]
Compound 63 GPR35AgonistEC50 = 0.041 µM[12]
Compound 7c GPR139AgonistEC50 = 16 nM[13]
Compound 1 hα4β2 nAChRNAMIC50 = 6.0 µM[14]

Experimental Protocols: A Self-Validating System

The trustworthiness of SAR data hinges on robust and reproducible experimental methods. Below are detailed protocols for the synthesis and evaluation of benzamide analogs.

Protocol 1: General Synthesis of Benzamide Analogs via Amide Coupling

This protocol describes the most common method for creating the core benzamide structure.[1] The choice of coupling reagent is critical; HATU is often preferred for its efficiency and for minimizing side reactions.

Objective: To synthesize a specific benzamide analog from a benzoic acid and an amine.

Materials:

  • Substituted benzoic acid (1.0 eq)

  • Substituted amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl acetate, 1N HCl, saturated NaHCO₃, brine, MgSO₄)

Procedure:

  • Dissolve the benzoic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution. Stir at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure benzamide analog.

  • Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, and HRMS.[15]

G cluster_workflow Benzamide Synthesis Workflow start 1. Dissolve Benzoic Acid in DMF activate 2. Add HATU & DIPEA (Activate Acid) start->activate add_amine 3. Add Amine activate->add_amine react 4. Stir 4-12h (Monitor by TLC) add_amine->react workup 5. Aqueous Workup (Extraction & Washes) react->workup purify 6. Column Chromatography workup->purify analyze 7. Characterization (NMR, MS) purify->analyze

Caption: Workflow for the synthesis of benzamide analogs.

Protocol 2: In Vitro Antiproliferative Activity (MTT Assay)

This assay determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50), providing a quantitative measure of its cytotoxic potential.[5]

Objective: To evaluate the antiproliferative activity of synthesized benzamide derivatives against cancer cell lines (e.g., MCF-7, T47D).

Materials:

  • Human cancer cell lines (e.g., MCF-7)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized benzamide compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be <0.1%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Vorinostat).

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Outlook

The benzamide scaffold is a testament to the power of privileged structures in drug discovery.[1] Through systematic modifications guided by SAR principles, this single core motif has been successfully adapted to target a vast range of proteins, from CNS receptors to epigenetic enzymes. The comparative analysis presented here underscores several key themes: the criticality of N-substituents in directing GPCR activity, the modular nature of the pharmacophore for enzyme inhibitors like those for HDACs, and the profound impact of subtle electronic and steric changes on overall biological function.

Future research will undoubtedly continue to leverage the synthetic tractability and favorable physicochemical properties of the benzamide framework.[1] As our understanding of disease biology deepens, this versatile scaffold will remain an invaluable tool for developing next-generation therapeutics with enhanced potency, selectivity, and safety profiles.

References

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Taylor & Francis Online. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Publishing. [Link]

  • Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

  • SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists. National Institutes of Health (NIH). [Link]

  • 3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. PubMed. [Link]

  • Synthesis and biological evaluation of new series of benzamide derivatives containing urea moiety as sEH inhibitors. PubMed. [Link]

  • Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: pharmacophore modeling and structure-activity relationship studies. PubMed. [Link]

  • The SARs of benzamide‐containing HDAC inhibitors. ResearchGate. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. ResearchGate. [Link]

  • Identification and SAR of Glycine Benzamides as Potent Agonists for the GPR139 Receptor. National Center for Biotechnology Information (PMC). [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. PubMed. [Link]

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. National Center for Biotechnology Information (PMC). [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. [Link]

  • The substituted benzamides--a novel class of dopamine antagonists. PubMed. [Link]

  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. National Center for Biotechnology Information (PMC). [Link]

  • Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of. Semantic Scholar. [Link]

  • Synthesis and Smo Activity of Some Novel Benzamide Derivatives. MDPI. [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. MDPI. [Link]

  • Benzimidazole: A Versatile Scaffold for Drug Discovery and Beyond - A Comprehensive Review of Synthetic Approaches and Recent Advancements in Medicinal Chemistry. ResearchGate. [Link]

  • Synthesis and anticonvulsant activity of analogues of 4-amino-N-(1-phenylethyl)benzamide. PubMed. [Link]

  • Orally Active Benzamide Antipsychotic Agents with Affinity for Dopamine D2, Serotonin 5-HT1A, and Adrenergic α1 Receptors. ACS Publications. [Link]

  • Substituted benzamides as dopamine antagonists [proceedings]. National Center for Biotechnology Information (PMC). [Link]

  • Biased Ligands of G Protein-Coupled Receptors (GPCRs): Structure–Functional Selectivity Relationships (SFSRs) and Therapeutic Potential. ACS Publications. [Link]

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Safety Operating Guide

Proper Disposal Procedures: 4-bromo-N-(2,5-dimethoxyphenyl)benzamide

[1][2][3]

Executive Summary & Core Directive

Do not dispose of this compound down the drain or in general trash.

4-bromo-N-(2,5-dimethoxyphenyl)benzamide is a halogenated aromatic amide .[1][2][3] Its disposal is strictly governed by its bromine content.[2][3] To ensure regulatory compliance (EPA/RCRA) and minimize incineration costs, this compound must be segregated into Halogenated Waste streams.[1][2][3] Mixing this compound with non-halogenated solvents (e.g., Acetone, Methanol) will contaminate the entire bulk container, forcing the waste hauler to treat the entire volume as halogenated, significantly increasing disposal fees and environmental processing intensity.[1][2]

Chemical Waste Profile

Before handling, verify the physicochemical properties that dictate the waste stream.[2][3]

ParameterDataOperational Implication
Compound Name This compoundSpecific tracking required.[1][2][3]
CAS Number 21353-80-0Use for waste manifesting.[1][2][3]
Molecular Formula C₁₆H₁₆BrNO₃Contains Bromine (Br).
Physical State Solid (Powder/Crystalline)Requires solid waste segregation unless dissolved.[1][2][3]
Solubility Low in water; High in DMSO, DCMAquatic Toxin: Do not release to sewer.[2][3]
Hazard Class Irritant (Skin/Eye), Aquatic AcuteStandard PPE required.[1][2][3]
Waste Code (RCRA) Not P/U listed; Characteristic Defaults to Halogenated Organic Waste .

Pre-Disposal Assessment (The "Halogen Rule")[1]

As a Senior Scientist, I apply the "Halogen Rule" to this compound. Waste incineration facilities use different temperatures and scrubbing technologies for halogens to prevent the formation of acid gases (HBr) and dioxins.[1][2]

  • The Threshold: Most facilities treat waste as "Halogenated" if the halogen content exceeds 1,000 ppm (0.1%) .[2][3]

  • The Reality: A single gram of this compound in a 10L carboy of acetone is enough to trigger this threshold.[1][2][3]

  • The Protocol: Always treat this compound and any solution containing it as Strictly Halogenated .[2][3]

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid (Expired/Excess Stock)

Best for: Vials containing >50mg of solid substance.[1][2][3]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass vial.[1][2][3]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "this compound"[1][2][3][4][5]

    • Hazard Checkbox: Toxic, Irritant.[2][3]

    • State: Solid.[2][3]

  • Secondary Containment: Place the vial inside a clear, sealable bag (e.g., Ziploc) before placing it in the satellite accumulation area (SAA) bin.

  • Log: Record the mass on the SAA inventory sheet.

Scenario B: Disposal of Solutions (Reaction Mixtures/Mother Liquors)

Best for: HPLC waste, reaction solvents (DCM, DMSO, Methanol).[1][2]

  • Segregation: Ensure you are pouring into the Halogenated Solvent carboy (often red-tagged or specifically marked).[1][2][3]

    • Critical Check: Do NOT pour into the "Non-Halogenated" or "Flammables Only" carboy.[2][3]

  • Compatibility: This benzamide is stable and neutral.[2][3] It is compatible with standard organic waste streams (DCM, Chloroform, Acetone, Methanol).[1][2]

    • Caution: Do not mix with strong oxidizers (Nitric Acid/Peroxides) in the waste stream.[1][2][3]

  • Rinsing: Triple-rinse the source glassware with a small amount of acetone.[1][2][3] Add the rinsate to the Halogenated carboy.[2][3]

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Paper)[1][2][6]
  • Trace vs. Gross:

    • Trace (light dust): Can often go into "Chemically Contaminated Solid Waste" (dry solid bin).[1][2][3]

    • Gross (spills/saturated): Must be double-bagged, labeled as "Halogenated Debris," and treated as hazardous waste.[1][2][3]

Decision Logic Visualization

The following diagram illustrates the critical decision-making process for segregating this specific compound to maintain lab safety and cost-efficiency.

DisposalWorkflowStartWaste Source:This compoundStateCheckPhysical State?Start->StateCheckSolidPathSolid / PowderStateCheck->SolidPathPure SubstanceLiquidPathDissolved in SolventStateCheck->LiquidPathReaction Mix / HPLCSolidBinSolid Waste Bin(Label: Halogenated Organic Solid)SolidPath->SolidBinDouble Bag & TagSolventCheckSolvent Type?LiquidPath->SolventCheckHaloCarboyHalogenated Waste Carboy(Contains DCM, Chloroform, etc.)SolventCheck->HaloCarboySolvent is Halogenated(e.g., DCM)SolventCheck->HaloCarboySolvent is Non-Halogenated(e.g., DMSO/MeOH)StopSTOP: Do Not Use.Contamination Risk.SolventCheck->StopIf pouring into Non-Halo StreamNonHaloCarboyNon-Halogenated Carboy(Acetone, MeOH)

Figure 1: Waste segregation logic. Note that even if the benzamide is dissolved in a non-halogenated solvent (like Methanol), the presence of the bromine atom requires the entire mixture to be diverted to the Halogenated Waste stream.[1]

Emergency Procedures (Spill Management)

In the event of a benchtop spill of solid powder:

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, lab coat, and safety goggles.[2][3] If powder is fine and airborne, use a N95 or P100 respirator.[2][3]

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.[2][3]

  • Cleanup:

    • Scoop up the damp solid/paper towel mixture.[2][3]

    • Wipe the surface with an acetone-dampened tissue.[1][2][3]

    • Wash the surface with soap and water.[2][3][6]

  • Disposal: Place all cleanup materials (towels, gloves, scoop) into a clear plastic bag. Seal it. Label as "Hazardous Waste - Debris (Halogenated)" and place in the solid waste drum.

Regulatory & Compliance Context

  • RCRA (USA): While this compound is not explicitly listed on the P-list or U-list, it is a chemical substance that must be evaluated for characteristics.[1][2][3] Due to the halogen content, it is managed under 40 CFR 261 guidelines for organic toxicity and must be incinerated at a permitted facility.[2][3]

  • EPA Waste Codes: If dissolved in a spent halogenated solvent (like Methylene Chloride), the mixture carries the F002 code.[2][3] If pure, it is generally assigned a generic code by the waste hauler (e.g., D001 if ignitable carrier, or a state-specific code for organic solids).[1][2][3]

  • Drain Disposal: Strictly Prohibited.[2][3][7][8] The Clean Water Act prohibits the discharge of toxic organics and halogenated compounds into municipal water systems.[2][3]

References
  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1][2][3] Washington, D.C.[1][2][3]

    • Source: [1][2][3]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: this compound.[1][2][3]

    • Source: [1][2][3]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2][3] Washington, DC: The National Academies Press, 2011.[2][3]

    • Source: [1][2][3]

  • Cornell University EHS.Organic Solvent Waste Disposal Guidelines (Halogenated vs.

    • Source: [1][2]

Personal protective equipment for handling 4-bromo-N-(2,5-dimethoxyphenyl)benzamide

[1][2]

Executive Summary & Risk Profile

Compound Identity: this compound CAS Number: 21353-80-0 Molecular Formula: C15H14BrNO3 Physical State: Solid (typically white to off-white powder)[1][2]

Immediate Directive: Treat this compound as a Potentially Hazardous Research Chemical (PHRC) . While specific toxicological data (LD50) may be sparse for this specific derivative, its structural analogs (halogenated benzamides) are frequently classified as Irritants (Skin/Eye/Respiratory) and Harmful by Ingestion/Inhalation .[2]

Core Safety Philosophy: Do not rely on the absence of a "Danger" signal word to lower your guard. In drug discovery, intermediate amides often possess unknown biological activity. Adopt a "Universal Precaution" strategy: assume the compound is biologically active and capable of skin sensitization until proven otherwise.

Hazard Identification & Risk Assessment

The following assessment is derived from Structure-Activity Relationship (SAR) analysis of the benzamide core and aryl halide functionalities.

Hazard ClassGHS Classification (Estimated)Operational Implication
Acute Toxicity Category 4 (Oral/Inhalation)Harmful if swallowed. Do not eat/drink in the lab.[1][2] Wash hands immediately after doffing gloves.
Skin/Eye Irritation Category 2 (Skin) / 2A (Eye)Causes serious eye irritation. Dust can cause contact dermatitis.
STOT - SE Category 3 (Respiratory)May cause respiratory irritation. Inhalation of dust is the primary exposure vector during weighing.[2]
Sensitization Unknown / PotentialBenzamide derivatives can be sensitizers. Minimize repeated skin contact to prevent allergic response.

Personal Protective Equipment (PPE) Matrix

Rationale: The selection below prioritizes protection against solid particulates and solvent-solubilized compound splashes.

A. Hand Protection (Gloves)
  • Standard Handling (Dry Solid):

    • Material: Nitrile Rubber (Disposable).

    • Thickness: Minimum 0.11 mm (4-5 mil).

    • Protocol: Inspect for rips prior to use. Change immediately if contaminated.

  • Solution Handling (Organic Solvents):

    • Material: Double-gloving (Nitrile over Nitrile) OR Silver Shield/Laminate gloves.[2]

    • Rationale: Halogenated compounds in organic solvents (e.g., DCM, DMF) can permeate thin nitrile rapidly.[2] The outer glove acts as a sacrificial barrier.

B. Eye & Face Protection[3][4][5][6][7]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Contraindication: Standard safety glasses are insufficient for handling fine powders that can drift around side shields or during synthesis where splashes are possible.

C. Respiratory Protection
  • Primary Control: Chemical Fume Hood (Certified face velocity: 80–100 fpm).

  • Secondary Control (If hood unavailable): NIOSH-approved N95 or P100 particulate respirator.[2] Note: Respirators require fit-testing and medical clearance.[1][2]

D. Body Protection
  • Standard: Chemical-resistant lab coat (buttoned), long pants (no leggings), and closed-toe shoes (non-absorbent material preferred).[2]

Operational Protocol: Lifecycle of Handling

Phase 1: Receipt & Storage
  • Inspection: Upon receipt, wipe the exterior of the container with a solvent-dampened tissue (e.g., Ethanol) while wearing PPE to remove any shipping contaminants.[2]

  • Storage: Store in a cool, dry, well-ventilated area .

    • Constraint: Keep away from strong oxidizing agents.

    • Best Practice: Secondary containment (plastic bin) is recommended to capture potential leaks.

Phase 2: Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs during the transfer of dry powder.[2]

  • Location: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Technique:

    • Use an anti-static gun if the powder is "flyaway" (static-charged).[2]

    • Pre-weigh the transfer vessel (vial/flask) rather than using weighing paper, which can result in spillages during transfer.

    • Clean-up: Immediately wipe the balance area with a wet tissue after use.[2] Dispose of the tissue as hazardous solid waste.

Phase 3: Reaction & Synthesis
  • Solvent Choice: When dissolving, add solvent slowly to the solid to prevent "puffing" of dry powder into the air.

  • Temperature Control: If heating is required, ensure the system is equipped with a reflux condenser and inert gas line (Nitrogen/Argon) to prevent vapor escape.

Phase 4: Waste Disposal
  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a designated Hazardous Solid Waste drum.

  • Liquid Waste: Segregate based on the solvent used (e.g., Halogenated vs. Non-Halogenated Organic Waste).

    • Note: Do not pour aqueous washes down the drain if they contain trace amounts of the benzamide. Collect as aqueous waste.

Workflow Visualization

The following diagram illustrates the safe handling lifecycle and critical decision points.

SafetyWorkflowcluster_ppeCritical PPE CheckpointsReceiptReceipt & Inspection(Check Container Integrity)StorageStorage(Cool, Dry, Secondary Containment)Receipt->Storage Wipe DownWeighingWeighing(Fume Hood REQUIRED)Storage->Weighing Transport in BucketReactionReaction/Synthesis(Closed System)Weighing->Reaction Dissolve CarefullyWasteDisposal(Segregate Streams)Weighing->Waste Contaminated ConsumablesReaction->Waste Quench & Separate

Caption: Operational workflow emphasizing the requirement for fume hood containment during the weighing phase to mitigate inhalation risks.

Emergency Response Procedures

Incident TypeImmediate Action
Eye Contact Rinse immediately with water for 15 minutes. Hold eyelids open. Seek medical attention.
Skin Contact Brush off dry powder first, then wash with soap and copious water. Remove contaminated clothing.[3][4][5]
Inhalation Move victim to fresh air .[3][6][5][7][8] If breathing is difficult, provide oxygen (trained personnel only).
Spill (Solid) Do not dry sweep. Dampen with a wet paper towel to prevent dust generation, then wipe up. Place in hazardous waste.
Fire Use CO2, Dry Chemical, or Foam .[2][9] Avoid water jets which may spread the chemical.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for Benzamide Derivatives. National Library of Medicine. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.